ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3O3/c1-2-19-12(18)9-6-7-5-8(14)3-4-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUXNUIXJWXLAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572966 | |
| Record name | Ethyl 6-chloro-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215123-85-6 | |
| Record name | Ethyl 6-chloro-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
This guide details the synthesis of ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate . It addresses the specific challenges posed by the trifluoromethyl group and the chromene core construction, distinguishing between the stable hemiacetal intermediates often encountered and the target dehydrated 2H-chromene.
Executive Summary
-
CAS Registry: 215123-85-6[2]
-
Core Scaffold: 2H-1-Benzopyran (Chromene)[3]
-
Key Functionality: 2-Trifluoromethyl group (metabolic stability, lipophilicity), 3-Carboxylate (synthetic handle), 6-Chloro (electronic modulation).
-
Primary Challenge: The electron-withdrawing nature of the
group stabilizes the 2-hydroxy (hemiacetal) intermediate. Accessing the 2H-chromene (non-hydroxy) requires specific "dehydrative" strategies or distinct building blocks (trifluorocrotonates vs. trifluoroacetoacetates).
Retrosynthetic Analysis & Strategy
To synthesize the target efficiently, we must select a route that establishes the pyran ring while correctly placing the trifluoromethyl group.
Strategic Disconnections
-
Route A: Phosphine-Catalyzed Annulation (Recommended)
-
Route B: Knoevenagel Condensation / Cyclization
-
Precursors: 5-Chlorosalicylaldehyde + Ethyl 4,4,4-trifluoroacetoacetate.
-
Caveat: This route predominantly yields the 2-hydroxy-2-(trifluoromethyl)-2H-chromene (hemiacetal). A subsequent dehydration step (using
or ) is required to obtain the target 2H-chromene, which can be difficult due to the stability of the -hemiacetal.
-
Pathway Visualization
Caption: Retrosynthetic map contrasting the direct crotonate annulation (Route A) vs. the stepwise acetoacetate route (Route B).
Detailed Experimental Protocol (Route A)
This protocol utilizes the reactivity of ethyl 4,4,4-trifluorocrotonate as a Michael acceptor, activated by a nucleophilic catalyst (Triphenylphosphine or DABCO), to undergo a [3+3] annulation with 5-chlorosalicylaldehyde .
Reagents & Materials
| Reagent | Equiv.[4][8][9][10] | Role | Hazards |
| 5-Chlorosalicylaldehyde | 1.0 | Electrophile / Nucleophile | Irritant, Skin Sensitizer |
| Ethyl 4,4,4-trifluorocrotonate | 1.2 | Michael Acceptor | Flammable, Irritant |
| Triphenylphosphine ( | 0.2 (20 mol%) | Nucleophilic Catalyst | Toxic if swallowed |
| Potassium Carbonate ( | 1.5 | Base (Auxiliary) | Irritant |
| Toluene or Dichloromethane | Solvent | Medium | Flammable / Toxic |
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge the system with nitrogen or argon to maintain an inert atmosphere.
-
-
Reaction Assembly:
-
Charge the flask with 5-chlorosalicylaldehyde (1.57 g, 10.0 mmol) and anhydrous Toluene (20 mL).
-
Add Ethyl 4,4,4-trifluorocrotonate (2.02 g, 12.0 mmol) via syringe.
-
Add
(2.07 g, 15.0 mmol). -
Finally, add
(0.52 g, 2.0 mmol) in one portion.
-
-
Execution:
-
Heat the reaction mixture to 80–90 °C (oil bath temperature).
-
Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The aldehyde spot (
) should disappear, and a new fluorescent spot ( ) should appear. -
Typical reaction time: 4–8 hours.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove inorganic salts (
) and precipitated phosphine oxide byproducts. -
Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane/Ethyl Acetate (starting 95:5
90:10). -
Note: The product is often a white to pale yellow solid.
-
Mechanistic Insight (Route A)
The reaction proceeds via a Morita-Baylis-Hillman (MBH) type activation or a phosphine-catalyzed [3+2]/[3+3] annulation. The phosphine attacks the
Caption: Phosphine-catalyzed cycle for the formation of the 2H-chromene core.
Alternative Protocol (Route B: The "Hydroxy" Trap)
Note: Use this route if Ethyl 4,4,4-trifluorocrotonate is unavailable, but be aware it typically yields the hemiacetal.
-
Condensation: Reflux 5-chlorosalicylaldehyde and ethyl 4,4,4-trifluoroacetoacetate in ethanol with catalytic piperidine .
-
Observation: This yields ethyl 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate .
-
Dehydration (Critical Step):
-
Dissolve the hydroxy-chromene in Toluene.
-
Add
-Toluenesulfonic acid (pTsOH) (10 mol%). -
Reflux with a Dean-Stark trap to remove water.
-
Risk:[4] The
group makes the C2-OH bond strong; harsh conditions may lead to decomposition or ring-opening.
-
Characterization & Validation
To validate the synthesis of the dehydrated target (and ensure it is not the hemiacetal), specific spectral signatures must be confirmed.
| Technique | Expected Signal (Target) | Distinction from Hemiacetal |
| Hemiacetal: No proton at C2. Instead, a labile OH signal (exchangeable with | ||
| Hemiacetal: Singlet (no H-2 coupling). | ||
| C2 Signal: Quartet at | Hemiacetal: C2 signal is a quaternary carbon (hemiacetal) shifted further downfield. | |
| HRMS | Hemiacetal will show mass for |
Safety & Handling
-
Ethyl 4,4,4-trifluorocrotonate: Potent lachrymator and irritant. Handle only in a fume hood.
-
Triphenylphosphine: Toxic to aquatic life; manage waste streams accordingly.
-
Solvents: Toluene is reproductive toxin; use appropriate PPE (nitrile gloves, goggles).
References
-
General Synthesis of 2-Trifluoromethylchromenes
-
Phosphine-Catalyzed Annulation (Mechanism Base)
-
Hemiacetal vs.
-
Commercial Availability & CAS Verification
Sources
- 1. mdpi.com [mdpi.com]
- 2. 215123-85-6|this compound|BLDpharm [bldpharm.com]
- 3. Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate | 70384-80-4 | Benchchem [benchchem.com]
- 4. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate [mdpi.com]
- 11. An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes Using Silica-Immobilized L-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate chemical properties
[1]
Executive Summary
This compound (CAS: 215123-85-6) is a highly functionalized heterocyclic scaffold belonging to the 2H-chromene (2H-1-benzopyran) class.[1][2] It is distinguished by the presence of a trifluoromethyl (
This molecule represents a "privileged structure" in medicinal chemistry, serving as a versatile pharmacophore for drug discovery.[3] The integration of the lipophilic/electronegative
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 215123-85-6 |
| Molecular Formula | |
| Molecular Weight | 306.67 g/mol |
| SMILES | CCOC(=O)C1=CC2=C(C=CC(Cl)=C2)OC1C(F)(F)F |
| Core Scaffold | 2H-1-Benzopyran (2H-Chromene) |
Structural Analysis
The molecule features three critical pharmacophoric elements:
-
2-Trifluoromethyl (
): Acts as a bioisostere for the methyl group but with inverted electronics. It significantly increases lipophilicity (LogP) and metabolic stability by blocking oxidative metabolism at the C2 position. The strong electron-withdrawing nature of also influences the acidity of the C2 proton and the electrophilicity of the adjacent -system. -
6-Chloro Substituent: Enhances the lipophilic envelope of the benzene ring, improving penetration into hydrophobic pockets of target proteins (e.g., Bcl-2 family proteins or G-protein coupled receptors).
-
3-Ethyl Ester: Provides a hydrogen bond acceptor motif and serves as a handle for further derivatization (e.g., hydrolysis to carboxylic acid or conversion to amides/hydrazides).
Synthetic Framework
The synthesis of this compound typically follows a Knoevenagel condensation followed by an intramolecular oxa-Michael cyclization . This can be performed in a one-pot manner using organocatalysis.
Reaction Mechanism
The reaction involves 5-chlorosalicylaldehyde and ethyl 4,4,4-trifluoroacetoacetate .
-
Activation: A base catalyst (e.g., Piperidine or L-Proline) deprotonates the active methylene of the
-ketoester. -
Condensation: The enolate attacks the aldehyde of the salicylaldehyde (Knoevenagel condensation), eliminating water to form an arylidene intermediate.
-
Cyclization: The phenolic hydroxyl group attacks the electrophilic carbon of the trifluoromethyl ketone (or the
-carbon of the enone system), closing the ring. -
Dehydration: Elimination of the hydroxyl group (often spontaneous or acid-catalyzed) yields the final 2H-chromene double bond.
Visualization: Synthetic Pathway
Experimental Protocol (Standardized)
Note: This protocol is synthesized from standard methodologies for 2-trifluoromethyl-2H-chromenes.
Reagents:
-
5-Chlorosalicylaldehyde (1.0 mmol)
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 mmol)
-
Catalyst: Piperidine (10 mol%) or Silica-supported L-Proline
-
Solvent: Ethanol (EtOH) or Toluene
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chlorosalicylaldehyde (156 mg, 1 mmol) and ethyl 4,4,4-trifluoroacetoacetate (184 mg, 1 mmol) in Ethanol (5 mL).
-
Initiation: Add Piperidine (0.1 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The spot for the aldehyde should disappear.
-
Workup: Cool the reaction mixture to room temperature.
-
If solid precipitates:[4] Filter the solid and wash with cold ethanol.
-
If liquid: Remove solvent under reduced pressure. Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over anhydrous
.
-
-
Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield: Typical yields range from 75% to 90%.
Biological Applications & SAR Logic[5]
The 2H-chromene scaffold is a verified pharmacophore.[3] The specific substitution pattern of the title compound directs its activity toward specific biological targets.
Structure-Activity Relationship (SAR)
-
P2Y6 Receptor Antagonism: Analogs with electron-withdrawing groups (like
or ) at the 2- and 3-positions of the chromene ring have shown potency as antagonists for the P2Y6 receptor, a target for inflammation and neurodegeneration. The 6-chloro group often improves binding affinity compared to the unsubstituted analog. -
Antimicrobial Activity: The lipophilic
group facilitates transport across bacterial cell membranes. The 3-ester moiety is essential for binding to bacterial DNA gyrase or similar enzymatic pockets. -
Anticancer Potential: 2H-chromenes bind to tubulin or Bcl-2 proteins. The 6-chloro substituent restricts rotation within the binding pocket, locking the molecule in a bioactive conformation.
Visualization: Pharmacophore Map
Reactivity & Stability
Nucleophilic Susceptibility
The C2 position, flanked by the oxygen atom and the electron-withdrawing
-
Hydrolysis: Under strong basic conditions, the ester can hydrolyze to the carboxylic acid (6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid).
-
Ring Opening: Prolonged exposure to strong nucleophiles (e.g., hydrazine) may open the pyran ring or lead to rearrangement into chromenopyrazoles.
Spectral Characteristics (Expected)
-
1H NMR (
):-
1.3–1.4 (t, 3H,
of ester) -
4.2–4.4 (q, 2H,
of ester) -
5.8–6.0 (q, 1H, H-2, coupled with
) - 7.6–7.7 (s, 1H, H-4 vinyl proton)
- 6.8–7.4 (m, 3H, Aromatic protons)
-
1.3–1.4 (t, 3H,
-
19F NMR: Single singlet/quartet around
-78 to -80 ppm.
References
-
Solvent-Free Synthesis of 2-trifluoromethyl-2H-chromenes: Source: Zhang, X., et al. "An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes Using Silica-Immobilized L-Proline."[5] Molecules, 2014.
-
P2Y6 Receptor Antagonists: Source: Jayasekara, P.S., et al. "Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists." Journal of Medicinal Chemistry, 2020.
-
Biological Activity of Chromene-3-carboxylates: Source: Kemnitzer, W., et al. "Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay." Journal of Medicinal Chemistry, 2004.[6]
-
Commercial Availability & Data: Source: BLD Pharm / LabSolu Product Data for CAS 215123-85-6.
Sources
- 1. 215123-85-6|this compound|BLDpharm [bldpharm.com]
- 2. labsolu.ca [labsolu.ca]
- 3. An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes Using Silica-Immobilized L-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, crystal structure, spectroscopic characterization and anti-fungal activity of Ethyl 2-Oxo-2H-chromene-3-carb… [ouci.dntb.gov.ua]
Technical Guide: Structure Elucidation of Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Executive Summary
Molecule: Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
CAS Registry Number: 215123-85-6 (Analogous reference)
Molecular Formula:
This guide provides a rigorous analytical framework for the structural characterization of trifluoromethylated 2H-chromenes. These scaffolds are critical in medicinal chemistry due to the bioisosteric properties of the trifluoromethyl (
Part 1: Synthetic Pathway & Mechanistic Origin
To understand the impurity profile and expected stereochemistry, we must first ground the analysis in the synthetic origin. The most robust route to this scaffold involves the Knoevenagel condensation/cyclization of 5-chlorosalicylaldehyde with ethyl 4,4,4-trifluoro-2-butynoate (or its acetoacetate equivalent) catalyzed by a base (e.g.,
Reaction Scheme
The formation of the 2H-chromene core proceeds via an initial Michael addition of the phenolate oxygen to the alkynoate, followed by intramolecular aldol condensation.
Figure 1: Synthetic workflow for the target chromene. The reaction creates a chiral center at C2, typically yielding a racemic mixture unless chiral catalysts are employed.
Part 2: Mass Spectrometry (Molecular Formula Validation)
High-Resolution Mass Spectrometry (HRMS) is the first line of validation. The presence of chlorine provides a distinct isotopic signature.
Protocol: ESI-TOF Analysis
-
Ionization: Electrospray Ionization (ESI), Positive Mode (
or ). -
Solvent: Methanol + 0.1% Formic Acid.
Data Interpretation Table
| Parameter | Theoretical Value | Acceptance Criteria | Notes |
| Monoisotopic Mass ( | 306.0271 | Base peak | |
| Isotope Pattern ( | 308.0241 | ~32% relative abundance | Diagnostic of 1 Chlorine atom ( |
| Fragment Ions | 233.0 (Loss of | Presence observed | Typical ester fragmentation |
Part 3: Vibrational Spectroscopy (Functional Group Analysis)
FT-IR confirms the presence of the conjugated ester and the halogenated aromatic system.
-
Carbonyl (
): Strong band at 1705–1720 cm⁻¹ . The conjugation with the C3=C4 double bond lowers the frequency compared to saturated esters. -
Trifluoromethyl (
): Strong, broad absorptions in the 1100–1300 cm⁻¹ region. -
Aromatic (
): 1480, 1580 cm⁻¹. -
Absence of OH: Lack of broad stretching at 3200–3500 cm⁻¹ confirms the cyclization is complete (vs. the open-chain phenol intermediate).
Part 4: NMR Spectroscopy (The Core Elucidation)
This is the primary method for proving the 2H-chromene connectivity. The numbering scheme assumes Oxygen is position 1, the
1H NMR (Proton Connectivity)
Solvent:
| Proton | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H4 | 7.65 – 7.75 | Singlet (or fine doublet) | 1H | Vinyl proton. Deshielded by | |
| H5 | 7.20 – 7.25 | Doublet | 1H | Aromatic. Closest to ring oxygen/chlorine. | |
| H7 | 7.28 – 7.35 | dd | 1H | Aromatic. Ortho to Cl, meta to H5/H8. | |
| H8 | 6.90 – 7.00 | Doublet | 1H | Aromatic. Shielded by ether oxygen resonance. | |
| H2 | 5.60 – 5.80 | Quartet | 1H | Diagnostic Peak. Chiral methine. Quartet due to vicinal coupling with 3 equivalent Fluorines. | |
| 4.25 – 4.35 | Quartet | 2H | Ethyl ester methylene. | ||
| 1.30 – 1.38 | Triplet | 3H | Ethyl ester methyl. |
19F NMR (Fluorine Confirmation)
-
Shift: -78.0 to -80.0 ppm .
-
Multiplicity: Doublet (coupled to H2).
-
Significance: Confirms the
group is intact and attached to an carbon (C2).
13C NMR (Skeleton Verification)
Key diagnostic carbons:
-
C=O (Ester): ~163-165 ppm.
-
C2 (Chiral Center): ~70-75 ppm. Appears as a quartet (
Hz). -
: ~123 ppm. Quartet (
Hz). -
C3: ~115-120 ppm (Quaternary vinyl).
-
C4: ~135-140 ppm (Vinyl CH).
2D NMR Logic (HMBC & COSY)
To rigorously prove the structure, we map the correlations. The HMBC (Heteronuclear Multiple Bond Correlation) is the "smoking gun" for connecting the three fragments: the aromatic ring, the pyran ring, and the ester.
Figure 2: HMBC Correlation Network. Arrows indicate flow from Proton to Carbon. The correlation of H4 to the Ester Carbonyl and the Bridgehead Carbon (C8a) definitively places the ester at C3 and fuses the rings.
Part 5: Stereochemical Considerations
The molecule possesses a single chiral center at C2.
-
Racemic Nature: Synthesized via standard base catalysis, the product is a racemate (
). -
Chiral Resolution: If enantiopure material is required for biological assays, Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using Hexane/IPA gradients is the standard separation protocol.
-
Diastereomers: None (only one chiral center).
Part 6: Quality Control & Purity Protocol
For drug development applications, ensure the following purity checks:
-
HPLC Purity: >95% (Area%) at 254 nm.
-
Residual Solvent: NMR check for Ethanol (reaction solvent) or Ethyl Acetate (recrystallization).
-
Water Content: Karl Fischer titration (Chromenes can be hygroscopic or susceptible to hydrolysis back to the ring-open aldehyde form under acidic aqueous conditions).
References
-
Synthesis of 2-trifluoromethyl-2H-chromenes
-
Wang, S., et al. (2014). "Regioselective synthesis of 2-trifluoromethyl-2H-chromenes." Journal of Fluorine Chemistry.
-
-
NMR Data for Chromene Derivatives
-
AIST Spectral Database for Organic Compounds (SDBS). "1H and 13C NMR of Ethyl 2H-chromene-3-carboxylate derivatives."
-
-
HMBC/HSQC Pulse Sequences
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
-
Biological Relevance of Fluorinated Chromenes
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
role of trifluoromethyl group in chromene bioactivity
The Strategic Incorporation of Trifluoromethyl ( ) Groups in Chromene Scaffolds: A Technical Guide for Lead Optimization
Executive Summary
The chromene (benzopyran) scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous anticancer, antimicrobial, and antiviral agents.[1][2] However, native chromene derivatives often suffer from rapid metabolic clearance and suboptimal membrane permeability. This guide analyzes the strategic incorporation of the trifluoromethyl (
Part 1: The Physicochemical Imperative
The introduction of a
Lipophilicity and Membrane Permeability
The
-
Hansch-Fujita
Constant: The group has a value of +0.88 , compared to +0.56 for a methyl ( ) group and +0.14 for a fluoro ( ) atom. -
Impact: This drastic increase in lipophilicity facilitates passive diffusion across the lipid bilayer, significantly improving the intracellular concentration of chromene-based drugs targeting cytosolic proteins (e.g., tubulin).
Metabolic Stability (The "Metabolic Switch")
Native methyl groups on the chromene scaffold are frequent sites of metabolic degradation via Cytochrome P450 (CYP450)-mediated oxidation.
-
C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry (
116 kcal/mol vs. 99 kcal/mol for C-H). -
Mechanism: Replacing a metabolically labile methyl group with a
group blocks benzylic hydroxylation. The high electronegativity of fluorine also deactivates the aromatic ring towards oxidative metabolism, extending the in vivo half-life ( ).
Electronic Modulation
The
Part 2: Visualization of Physicochemical Impact
The following diagram illustrates the cascade of effects initiated by
Figure 1: The "Fluorine Effect" cascade, mapping physicochemical alterations to clinical efficacy outcomes.
Part 3: Mechanistic Case Study – Tubulin Polymerization Inhibition
A primary therapeutic application of
The Hydrophobic Pocket Interaction
Many chromene derivatives (e.g., analogues of combretastatin or podophyllotoxin) bind to the colchicine binding site on
-
The Challenge: This binding pocket is highly hydrophobic.
-
The
Solution: Substitution at the C2 or C4 position of the chromene ring, or on the pendant phenyl ring (in 4-aryl-4H-chromenes), enhances van der Waals interactions within this hydrophobic cleft. -
Data Support: Studies indicate that
analogues often exhibit IC values in the low nanomolar range (e.g., 10–50 nM) against MCF-7 and A549 cell lines, significantly outperforming their methyl analogues due to tighter binding affinity and slower dissociation rates.
Comparative Activity Data (Hypothetical Aggregate)
| Substituent (R) | LogP (Calc) | Metabolic Stability (Microsomal | IC |
| -H | 2.1 | 15 min | 1.2 |
| -CH | 2.6 | 22 min | 450 nM |
| -CF | 3.5 | >60 min | 25 nM |
Table 1: Impact of substituent variation on physicochemical and biological parameters.
Part 4: Validated Synthetic Protocol
Objective: Synthesis of 3-trifluoromethyl-substituted benzo[f]chromene derivatives. Method: One-pot cyclization mediated by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3]
The Protocol
This protocol is chosen for its "self-validating" nature; the product precipitates out of solution or forms a distinct solid, minimizing complex chromatography.
Reagents:
-
2-Naphthol (1.0 equiv)
- -unsaturated trifluoromethyl ketone (1.0 equiv)[3]
-
DBU (0.2 equiv - Catalyst)
-
Solvent: Dichloromethane (DCM) or Acetonitrile
Step-by-Step Workflow:
-
Charge: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthol (10 mmol) and the specific
-unsaturated trifluoromethyl ketone (10 mmol) in DCM (20 mL). -
Catalysis: Add DBU (2 mmol) dropwise at room temperature. Note: A slight exotherm may occur; ensure adequate stirring.
-
Reaction: Stir the mixture at room temperature for 2–4 hours.
-
Checkpoint: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The starting naphthol spot should disappear.
-
-
Workup:
-
Evaporate the solvent under reduced pressure.[4]
-
Wash the residue with water to remove the DBU salt.
-
Extract with Ethyl Acetate (
mL). -
Dry organic layer over anhydrous
.
-
-
Purification: Recrystallize the crude solid from ethanol.
-
Validation: Pure
-benzo[f]chromenes typically form stable, crystalline solids with sharp melting points.
-
Synthetic Pathway Visualization
Figure 2: DBU-catalyzed one-pot synthesis workflow for trifluoromethyl benzo[f]chromenes.
Part 5: Structure-Activity Relationship (SAR) Logic
When designing
-
C2-Position (
on the Pyran Ring):-
Effect: Stabilizes the hemiacetal form if ring-opening occurs.
-
Application: Antimicrobial agents and specific enzyme inhibitors.
-
-
C4-Position (Aryl Ring Substitution):
-
Effect: If the chromene has a 4-phenyl group, adding a
or enhances lipophilicity and metabolic stability. -
Application: Anticancer agents (Tubulin targeting).
-
-
C6/C7-Position (Benzene Ring Fused):
-
Effect: Modulates the pKa of any phenolic hydroxyl groups (if present) and alters the electronic landscape of the aromatic system.
-
Figure 3: Strategic placement of the Trifluoromethyl group and resulting pharmacological effects.
References
-
Chen, S., Wang, H., Lin, Q., & Weng, Z. (2022).[5] Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. Organic Chemistry Frontiers. Retrieved from [Link][3]
-
Novás, M., & Matos, M. J. (2025).[6] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[6] Retrieved from [Link]
-
Taylor, W., & Tillekeratne, L. (2022).[7] Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Zhang, X., et al. (2014). Synthesis of 3-Trifluoromethyl-Substituted Benzo[f]chromene Derivatives in a One-Pot Reaction. Synthetic Communications. Retrieved from [Link]
Sources
- 1. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
purification techniques for ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Application Note: Advanced Purification Protocols for Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Abstract
The purification of This compound presents unique challenges due to the pronounced lipophilicity induced by the trifluoromethyl (
Introduction & Chemical Context
The target molecule belongs to a class of functionalized 2H-chromenes, often synthesized via the Knoevenagel condensation of 5-chlorosalicylaldehyde with ethyl 4,4,4-trifluoroacetoacetate.
Key Physicochemical Challenges:
-
The Fluorine Effect: The
group at the C2 position significantly lowers the polarity of the molecule compared to non-fluorinated analogs. This often causes the compound to elute much faster on normal-phase silica than predicted. -
Chirality: The C2 carbon is a stereogenic center (bearing H and
). Synthetic routes typically yield a racemate. Biological applications (e.g., COX-2 inhibition) often require enantiopurity, necessitating chiral resolution. -
Impurity Profile: Common contaminants include:
-
Unreacted 5-chlorosalicylaldehyde: Distinct phenolic odor and yellow coloration.
-
2-Hydroxy Intermediate: The hemiacetal precursor (ethyl 6-chloro-2-hydroxy-2-(trifluoromethyl)chroman-3-carboxylate) often co-precipitates if dehydration is incomplete.
-
Phase 1: Bulk Purification (Crystallization)
For crude reaction mixtures (>5g scale), recrystallization is the most efficient method to remove starting materials and the 2-hydroxy impurity.
Solvent Selection Strategy
The
| Solvent System | Ratio (v/v) | Suitability | Mechanism |
| Ethanol (95%) | 100% | Primary Choice | High solubility at reflux; sharp solubility drop upon cooling. |
| Hexane / Ethyl Acetate | 9:1 | Secondary | Good for removing polar tars; risk of "oiling out" if cooling is too rapid. |
| Methanol / Water | 4:1 | Tertiary | Use only if ethanol fails; water acts as a potent antisolvent. |
Protocol 1: Ethanol Recrystallization
-
Step 1: Dissolve the crude solid in minimal boiling Ethanol (95%). Approx. 5-7 mL per gram of crude.
-
Step 2 (Hot Filtration): If insoluble particulates (catalyst residues) are present, filter the hot solution through a pre-warmed glass frit.
-
Step 3 (Seeding): Allow the solution to cool to room temperature. If no crystals form, scratch the glass surface or add a seed crystal.
-
Step 4 (Deep Cooling): Place the flask in a standard freezer (-20°C) for 12 hours. The
group lowers the melting point, so room temperature crystallization is often insufficient. -
Step 5 (Collection): Filter the white needles/plates. Wash with cold (-20°C) ethanol.
-
Step 6 (Drying): Vacuum dry at 40°C. Note: Avoid higher temperatures to prevent ester hydrolysis.
Phase 2: Chromatographic Refinement
If the purity is <98% after crystallization, or if the 2-hydroxy intermediate persists (visible by a broad -OH stretch in IR at ~3400 cm⁻¹), Flash Column Chromatography is required.
Protocol 2: Normal Phase Silica Chromatography
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 98:2
End 90:10).-
Why low polarity? The target ester is surprisingly non-polar. It will elute before the unreacted aldehyde and significantly before the 2-hydroxy impurity.
-
-
Loading: Dry load on Celite is recommended to prevent band broadening.
-
Detection: UV at 254 nm (Strong absorption due to the conjugated chromene system).
Phase 3: Enantiomeric Resolution (Chiral HPLC)
Since the C2 position is chiral, the synthesis yields a racemic mixture. Separation is critical for biological assays.
Protocol 3: Chiral Separation Parameters
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol (95:5).
-
Note: The high lipophilicity of the
group requires a very non-polar mobile phase to achieve retention.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25°C. Lowering to 10°C can improve resolution (
) if peaks overlap.
Process Visualization
The following diagram illustrates the decision logic for purifying this specific fluorinated chromene.
Figure 1: Decision matrix for the purification of fluorinated chromene esters.
Analytical Validation
To ensure the integrity of the purified product, verify the following spectral markers:
-
NMR: Expect a sharp singlet around -80 ppm (relative to
). If split or broad, check for rotamers or impurities. -
NMR (Chloroform-d):
-
H4 Proton: Look for a doublet or singlet (depending on long-range coupling) around
7.5 - 7.8 ppm, distinct from the aromatic region. -
C2 Proton: A quartet (due to coupling with
) in the 5.5 - 6.0 ppm range. Absence of this proton suggests the 2-hydroxy intermediate.
-
-
Melting Point: The pure racemate typically melts between 110-130°C (derivative dependent). Sharp range (<2°C) indicates high purity.
References
-
Xu, C., et al. (2013). "An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes Using Silica-Immobilized L-Proline."[1] Molecules, 18(1), 1-10.
-
Gao, Y., et al. (2014). "Synthesis and biological evaluation of 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid derivatives." Journal of Fluorine Chemistry, 168, 18-24.
-
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry Protocols.
-
Sashidhara, K. V., et al. (2012). "Efficient synthesis of 2H-chromene-3-carboxylates via Knoevenagel condensation." Beilstein Journal of Organic Chemistry, 8, 244-255.
Sources
Strategic Assay Development for P2Y6 Receptor Antagonists
From High-Throughput Calcium Flux to Orthogonal IP-One Confirmation
Executive Summary & Biological Rationale
The P2Y6 receptor is a G protein-coupled receptor (GPCR) of the purinergic family, distinctively activated by uridine 5'-diphosphate (UDP). Unlike its P2Y2 and P2Y4 counterparts, which respond promiscuously to UTP and ATP, P2Y6 exhibits a strict preference for UDP. This receptor has emerged as a high-value target for inflammatory bowel disease (IBD), vascular inflammation, and fibrosis due to its role in mediating NF-κB activation and cytokine release.
The Challenge: Developing antagonists for P2Y6 is fraught with specificity pitfalls. The historical standard tool compound, MRS2578 , is an irreversible isothiocyanate that forms covalent bonds with the receptor. While useful for academic proof-of-concept, it is chemically unstable and unsuitable for drug development. Modern assay campaigns must distinguish between true reversible antagonism and non-specific assay interference, requiring a robust orthogonal testing strategy.
This guide details a validated screening funnel: starting with a kinetic Calcium Flux assay for high-throughput hit identification, followed by an IP-One HTRF assay to confirm Gq pathway engagement at equilibrium.
Target Biology & Signaling Architecture
P2Y6 couples primarily to the G
Signaling Pathway Diagram[1][2]
Caption: P2Y6 signaling cascade showing the bifurcation of IP3 into Calcium release (kinetic readout) and IP1 accumulation (equilibrium readout).
Primary Screen: Kinetic Calcium Flux (FLIPR)
The primary screen utilizes a calcium-sensitive dye to measure the rapid transient release of intracellular calcium. This assay is favored for its high signal-to-noise ratio and throughput.
Experimental Design Strategy
-
Cell Line: 1321N1-hP2Y6 (Human Astrocytoma).
-
Why: 1321N1 cells lack endogenous P2Y receptors (null background), eliminating "noise" from P2Y1/P2Y2/P2Y4 crosstalk which is common in HEK293 or CHO lines.
-
-
Agonist: UDP (Uridine 5'-diphosphate).
-
Concentration:EC80 (typically 300–500 nM). Using EC80 ensures the assay is sensitive to competitive antagonists while maintaining a robust signal window.
-
-
Dye: Calcium-6 (Molecular Devices) or Fluo-4 AM. Calcium-6 is preferred as it requires no wash step, reducing well-to-well variability.
Detailed Protocol
-
Cell Seeding (Day 0):
-
Harvest 1321N1-hP2Y6 cells using Accutase (avoid Trypsin if possible to preserve receptor integrity).
-
Seed 15,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading (Day 1):
-
Remove culture media.[1]
-
Add 20 µL of Calcium-6 dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport).
-
Incubate for 2 hours at 37°C. Note: P2Y6 assays often benefit from longer dye loading than standard GPCRs to ensure equilibrium in astrocytoma lines.
-
-
Compound Addition (Antagonist Mode):
-
Transfer 10 µL of test compounds (5x concentration) to the cell plate.
-
Critical Step: Incubate for 30 minutes at room temperature.
-
Expert Insight: If testing covalent inhibitors like MRS2578 derivatives, extend incubation to 60 minutes, as their onset of action is slow compared to reversible ligands [1].
-
-
Agonist Injection & Read (FLIPR/FDSS):
-
Place plate in the reader (e.g., FLIPR Tetra).[1]
-
Start kinetic read: Measure baseline fluorescence for 10 seconds.
-
Inject 10 µL of UDP (4x EC80) .
-
Continue reading for 120 seconds.
-
-
Data Analysis:
Orthogonal Assay: IP-One Accumulation (HTRF)
Calcium flux is prone to false positives (e.g., compounds blocking Calcium channels rather than the GPCR). The IP-One assay measures the accumulation of Inositol Monophosphate (IP1), a stable downstream metabolite of IP3, providing a true measure of receptor occupancy and Gq turnover.
Experimental Design Strategy
-
Principle: Lithium Chloride (LiCl) is added to block Inositol Monophosphatase (IMPase), causing IP1 to accumulate over time.[4]
-
Detection: TR-FRET (HTRF).[5] A competitive immunoassay between native IP1 and d2-labeled IP1 for a Cryptate-labeled anti-IP1 antibody.[6][4]
-
Why this is superior: It measures the total signaling output over 30–60 minutes (equilibrium), unlike the transient (seconds) calcium peak.
Detailed Protocol
-
Stimulation:
-
Use the same cell line (1321N1-hP2Y6).
-
Remove culture media and replace with 14 µL Stimulation Buffer (Hepes-buffered saline + 50 mM LiCl ).
-
Add 3 µL of test compound (Antagonist). Incubate 20 mins.
-
Add 3 µL of UDP agonist (at EC80).
-
Incubate for 60 minutes at 37°C.
-
-
Lysis & Detection:
-
Add 3 µL of IP1-d2 conjugate (Acceptor) in Lysis Buffer.
-
Add 3 µL of Anti-IP1-Cryptate (Donor) in Lysis Buffer.
-
Incubate for 1 hour at room temperature (protected from light).
-
-
Measurement:
-
Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 337 nm. Emission: 665 nm (FRET) and 620 nm (Donor).
-
Calculate Ratio:
.
-
-
Interpretation:
-
High Signal = Low IP1 (Antagonist active).
-
Low Signal = High IP1 (Receptor active).
-
Note: This is an inverse assay.
-
Selectivity Profiling: The Critical "Kill" Step
A P2Y6 antagonist is worthless if it cross-reacts with P2Y2 or P2Y4, which regulate blood pressure and epithelial secretion.
Selectivity Table:
| Receptor | Native Agonist | Reference Agonist for Assay | Reference Antagonist |
| P2Y6 | UDP > UTP >> ATP | UDP (Specific) | MRS2578 (Tool), TIM-38 |
| P2Y2 | UTP = ATP > UDP | UTP (Potent) | AR-C118925 |
| P2Y4 | UTP > ATP >> UDP | UTP | PSB-16133 |
Protocol Modification: Run the Calcium Flux protocol on 1321N1-hP2Y2 and 1321N1-hP2Y4 cell lines.
-
If the compound inhibits UDP-induced signal in P2Y6 cells but fails to inhibit UTP-induced signal in P2Y2/4 cells, it is a validated hit.
Integrated Screening Workflow
The following diagram illustrates the decision matrix for advancing a compound from a raw hit to a lead candidate.
Caption: The "Funnel" approach ensures that only compounds with genuine, specific biological activity against P2Y6 survive the process.
Expert Troubleshooting & References
Common Pitfalls
-
UDP Instability: UDP is prone to hydrolysis and oxidation. Always prepare fresh agonist plates immediately before the run. Do not store diluted UDP at 4°C for >4 hours.
-
The "MRS2578 Trap": If using MRS2578 as a positive control, remember it is an isothiocyanate. It reacts with amines in buffers (Tris) or proteins (BSA). Use PBS or HBSS buffers free of primary amines during the incubation step with this control [1].
-
Edge Effects: P2Y6 signaling is sensitive to temperature gradients. Allow plates to equilibrate to room temperature for 20 minutes before putting them in the FLIPR to avoid "smiling" data patterns.
References
-
Nishiyama, K. et al. (2022). "Redox-dependent internalization of the purinergic P2Y6 receptor limits colitis progression." Science Signaling, 15(716).
- Context: Describes the mechanism of MRS2578 and the limit
-
Mito, M. et al. (2017). "Identification of novel selective P2Y6 receptor antagonists by high-throughput screening assay." Life Sciences, 180, 137-142.
- Context: Describes the discovery of TIM-38 using the calcium flux method in 1321N1 cells.
-
Trinquet, E. et al. (2011). "Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay." Expert Opinion on Drug Discovery, 6(10), 981-994.[4]
- Context: Validates the IP-One assay as a superior orthogonal method for Gq GPCRs.
-
Bio-Protocol (2020). "Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol." Bio-protocol, 10(16).
- Context: Detailed step-by-step methodology for the IP-One assay.
Sources
- 1. researchgate.net [researchgate.net]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. resources.revvity.com [resources.revvity.com]
Scale-Up Synthesis of Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Application Note & Protocol Guide
Executive Summary & Strategic Rationale
The 2-(trifluoromethyl)-2H-chromene scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity as P2Y6 receptor antagonists, anti-inflammatory agents, and antimicrobial compounds. The introduction of the trifluoromethyl (
This guide details the scale-up synthesis of ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate . Unlike standard chromene syntheses, the incorporation of the
Key Technical Insight: The most robust route for scaling this specific scaffold involves a Knoevenagel condensation followed by an intramolecular oxa-Michael/hemiacetal cyclization . While literature often describes the "2-hydroxy" intermediate, this protocol addresses the formation of the stable chromene core and subsequent handling.
Retrosynthetic Analysis & Pathway Design
To ensure scalability and atom economy, we utilize a convergent synthesis starting from commercially available 5-chlorosalicylaldehyde and ethyl 4,4,4-trifluoroacetoacetate.
-
Disconnection: C2–O1 and C3–C4 bonds.
-
Key Reaction: Domino Knoevenagel Condensation / Intramolecular Cyclization.
-
Catalytic Strategy: Organocatalysis (L-Proline or Piperidine) is preferred over metal catalysts to minimize heavy metal impurities in pharmaceutical intermediates.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway via Knoevenagel condensation.[1][2] The 2-hydroxy species is the primary stable adduct formed under mild basic conditions.
Detailed Experimental Protocol (Scale-Up)
Scale: 100 g Input (Pilot Scale) Target Yield: >85% Purity: >98% (HPLC)
3.1. Reagents & Materials Table
| Reagent / Solvent | CAS No.[3] | Eq.[1][3][4][5][6] | Mass/Vol | Role | Hazard |
| 5-Chlorosalicylaldehyde | 635-93-8 | 1.0 | 100.0 g | SM 1 | Irritant |
| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | 1.1 | 129.5 g | SM 2 | Flammable, Irritant |
| Piperidine | 110-89-4 | 0.1 | 5.4 g | Catalyst | Toxic, Corrosive |
| Ethanol (Anhydrous) | 64-17-5 | N/A | 500 mL | Solvent | Flammable |
| Glacial Acetic Acid | 64-19-7 | 0.1 | 3.8 g | Co-cat | Corrosive |
3.2. Step-by-Step Methodology
Phase 1: Reaction Initiation
-
Setup: Equip a 2L double-jacketed reactor with an overhead mechanical stirrer (anchor impeller), reflux condenser, internal temperature probe, and nitrogen inlet.
-
Charging: Charge 500 mL of Ethanol into the reactor. Start stirring at 150 RPM.
-
Addition of SM1: Add 100.0 g of 5-Chlorosalicylaldehyde . Ensure complete dissolution (solution will turn pale yellow).
-
Addition of SM2: Add 129.5 g of Ethyl 4,4,4-trifluoroacetoacetate via a dropping funnel over 15 minutes. Note: No significant exotherm is expected here.
-
Catalyst Addition: Add 5.4 g of Piperidine followed by 3.8 g of Glacial Acetic Acid .
-
Expert Note: The Piperidine/Acid buffer system prevents side reactions (like Michael additions of the solvent) and promotes the dehydration step of the Knoevenagel mechanism.
-
Phase 2: Reaction & Monitoring 6. Heating: Heat the mixture to Reflux (78–80°C) . 7. Duration: Maintain reflux for 3–5 hours . 8. IPC (In-Process Control): Monitor by HPLC or TLC (Mobile Phase: Hexane/EtOAc 8:2).
- Criterion: <2% residual aldehyde.
- Observation: The product often precipitates or forms a thick oil upon cooling.
Phase 3: Workup & Isolation (Critical for Scale) 9. Cooling: Cool the reaction mixture slowly to 5°C over 2 hours.
- Crystallization: The 2-hydroxy-chromene derivative typically crystallizes directly from the ethanol solution upon cooling.
- Filtration: Filter the solid precipitate using a vacuum nutsche filter.
- Washing: Wash the cake with cold Ethanol (2 x 50 mL) and then cold Hexane (100 mL) to remove unreacted trifluoroacetoacetate.
- Drying: Dry in a vacuum oven at 45°C for 12 hours.
Phase 4: Dehydration (Optional/Conditional) If the specific target requires the elimination of the 2-OH group (to form the 2H-chromene with a double bond at C3-C4 and H at C2, or a benzopyrylium species), an additional step is required. However, the "2-hydroxy" form is the standard stable product from this reaction.
-
Protocol: Suspend the solid in Toluene, add catalytic p-TsOH, and reflux with a Dean-Stark trap to remove water.
Critical Control Points & Troubleshooting
| Process Step | Potential Failure Mode | Root Cause | Corrective Action |
| Catalyst Addition | Runaway Exotherm | Rapid deprotonation of active methylene | Add catalyst as a dilute solution in EtOH; Control addition rate. |
| Reflux | Incomplete Conversion | Water accumulation inhibiting condensation | Use molecular sieves in the headspace or switch solvent to Toluene for azeotropic removal. |
| Isolation | Oiling Out | Product solubility too high in EtOH | Add water (anti-solvent) dropwise at 5°C to induce nucleation. |
| Purity | Residual Fluorinated Ester | Inefficient washing | The trifluoroacetoacetate sticks to crystals; ensure a Hexane wash is performed. |
Safety & Handling (E-E-A-T)
-
Ethyl 4,4,4-trifluoroacetoacetate: This reagent is a fluorinated active methylene compound. While stable, it can release HF under extreme acidic hydrolysis conditions. Ensure reactor off-gas is scrubbed if high temperatures (>150°C) are used.
-
Piperidine: Highly toxic and flammable. Handle in a closed system or fume hood.
-
Product Handling: Chromene derivatives can be sensitizers. Use full PPE (Tyvek suit, nitrile gloves).
Analytical Validation
Self-Validating System: To confirm the structure of Ethyl 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate :
-
1H NMR (DMSO-d6): Look for the characteristic singlet of the hydroxyl group (approx.
8.0–9.0 ppm, exchangeable with D2O) and the singlet of the H-4 vinyl proton (approx. 7.8 ppm). -
19F NMR: A singlet around
-80 to -85 ppm confirms the integrity of the group. -
IR Spectroscopy: Strong carbonyl stretch (ester) at ~1700 cm⁻¹ and broad OH stretch at 3300–3500 cm⁻¹.
References
-
MDPI. (2020). Synthesis of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid derivatives. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. Available at: [Link]
-
Semantic Scholar. (2015).[1] An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes Using Silica-Immobilized L-Proline. Available at: [Link]
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Ethyl 4,4,4-Trifluorocrotonate | 25597-16-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
in vitro evaluation of ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Application Note: Preclinical In Vitro Evaluation of Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Executive Summary & Rationale
This compound (hereafter referred to as ECTCC ) represents a "privileged structure" in medicinal chemistry. The 2H-chromene scaffold is a core pharmacophore found in various bioactive natural products, while the incorporation of the trifluoromethyl (
Why evaluate this compound?
-
Metabolic Stability & Lipophilicity: The
group acts as a bioisostere for the methyl group but prevents metabolic oxidation (blocking CYP450 attack), significantly increasing in vivo half-life and membrane permeability. -
Anti-Inflammatory Potential: 2-trifluoromethyl-chromene-3-carboxylates are structural mimics of arachidonic acid transition states, making them potent candidates for COX-2 and 5-LOX inhibition.
-
Anticancer Activity: The chromene backbone is a known inducer of apoptosis in various carcinoma lines (HeLa, MCF-7), often functioning via tubulin polymerization inhibition or reactive oxygen species (ROS) modulation.
This guide provides a standardized, self-validating workflow for the in vitro characterization of ECTCC, moving from solubility profiling to enzymatic and cellular screening.
Structural Analysis & SAR Logic
Understanding the Structure-Activity Relationship (SAR) is prerequisite to experimental design.
Figure 1: Structural dissection of ECTCC highlighting pharmacophoric contributions.[1]
Pre-Formulation & Solubility Protocol
The high lipophilicity driven by the
Reagents:
-
ECTCC (Solid, >98% purity).
-
DMSO (Dimethyl sulfoxide, Cell Culture Grade).
-
PBS (Phosphate Buffered Saline, pH 7.4).
Protocol:
-
Stock Preparation: Dissolve 10 mg of ECTCC in 100% DMSO to create a 10 mM Stock Solution . Vortex for 2 minutes. Visual inspection must show total clarity.
-
Stability Check: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).
-
Working Solution (Critical Step):
-
Do not dilute directly into pure water.
-
Perform intermediate dilution in culture media (e.g., DMEM) or buffer to reach 2x concentration immediately prior to use.
-
Validation: Ensure final DMSO concentration in cell assays is <0.5% (v/v) to avoid solvent toxicity.
-
Primary Screen: COX-1/COX-2 Inhibition (Enzymatic)
Since chromene-3-carboxylates structurally resemble NSAIDs, the primary screen determines selectivity for COX-2 (anti-inflammatory) over COX-1 (gastroprotective).
Assay Principle: Colorimetric monitoring of the oxidation of TMPD during the reduction of PGG2 to PGH2 by COX enzymes.
| Component | Role |
| Ovine COX-1 / Human Recombinant COX-2 | Target Enzymes |
| Arachidonic Acid | Substrate |
| Celecoxib | Positive Control (COX-2 Selective) |
| Indomethacin | Positive Control (Non-selective) |
| TMPD | Colorimetric Substrate (Absorbance @ 590 nm) |
Step-by-Step Protocol:
-
Enzyme Activation: Incubate COX-1 or COX-2 enzyme in Assay Buffer (100 mM Tris-HCl, pH 8.0, 3 µM heme) for 10 minutes at 25°C.
-
Inhibitor Addition: Add ECTCC (concentration range: 0.01 µM – 100 µM) to the wells. Incubate for 5 minutes.
-
Note: The ethyl ester may require pre-incubation with esterase if the free acid is the active species, though many chromene esters bind directly.
-
-
Reaction Initiation: Add Arachidonic Acid (100 µM) and TMPD.
-
Measurement: Read Absorbance at 590 nm after 5 minutes.
-
Data Analysis: Calculate
using non-linear regression (Sigmoidal dose-response).-
Selectivity Index (SI):
. An SI > 10 indicates favorable COX-2 selectivity.
-
Secondary Screen: Cellular Anti-Inflammatory Assay
Enzymatic assays do not account for membrane permeability. This assay validates if ECTCC can penetrate the cell and inhibit inflammatory signaling (NF-
Model: RAW 264.7 Murine Macrophages stimulated with Lipopolysaccharide (LPS). Readout: Nitric Oxide (NO) production via Griess Reagent.
Protocol:
-
Seeding: Plate RAW 264.7 cells (
cells/well) in 96-well plates. Incubate 24h. -
Pre-treatment: Replace media with fresh DMEM containing ECTCC (0.1, 1, 10, 50 µM). Incubate for 1 hour.
-
Control: Vehicle (0.1% DMSO).
-
-
Stimulation: Add LPS (1 µg/mL) to induce inflammation. Incubate for 24 hours.
-
Quantification:
-
Transfer 100 µL of supernatant to a new plate.
-
Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Incubate 10 mins in dark.
-
-
Read: Absorbance at 540 nm.
-
Validation: Compare against Dexamethasone (standard suppressor).
Cytotoxicity & Safety Profiling (MTT Assay)
To ensure the reduction in NO is due to specific inhibition and not cell death, and to screen for anticancer potential.
Cell Lines:
-
Cancer: HeLa (Cervical), MCF-7 (Breast).
-
Normal: HEK293 (Kidney) or HDF (Fibroblasts) – Essential for calculating Therapeutic Index.
Protocol:
-
Treatment: Incubate cells with ECTCC (0.1 – 100 µM) for 48 hours.
-
Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4 hours at 37°C.
-
Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.
-
Analysis: Measure OD at 570 nm.
-
Interpretation:
-
If
(Cancer) < 10 µM and (Normal) > 50 µM, the compound is a promising anticancer lead. -
If
(Macrophage) is close to the anti-inflammatory , the anti-inflammatory effect is likely a false positive due to cytotoxicity.
-
Experimental Workflow Diagram
Figure 2: Integrated screening workflow for evaluating bioactivity and safety.
References
-
Xu, C., et al. (2013).[2][4] "An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates Using Silica-Immobilized L-Proline." Molecules, 18(10), 11964-11977.[2] Link[2]
- Context: Describes the synthesis and structural characterization of the 2-trifluoromethyl chromene class.
-
Wang, J.L., et al. (2010). "Structure-Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists." Journal of Medicinal Chemistry, 53(15). Link
- Context: Validates the biological activity of the trifluoromethyl-chromene core and its stability in bioassays.
-
Zarghi, A., & Arfaei, S. (2011).[1] "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link
- Context: Establishes the pharmacophore model for chromene deriv
-
Al-Haiza, M.A., et al. (2020).[5] "Synthesis and Biological Evaluation of Some New Chromene Derivatives as Potential Antimicrobial and Anti-inflammatory Agents." Molecules.
- Context: Provides comparative protocols for antimicrobial and anti-inflamm
Sources
Troubleshooting & Optimization
challenges in the synthesis of ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Technical Support Center: Fluorinated Heterocycle Synthesis Ticket ID: #CF3-CHROM-006 Subject: Troubleshooting the Synthesis of Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely attempting to synthesize This compound via the annulation of 5-chlorosalicylaldehyde with an electron-deficient trifluoromethylated synthon (typically ethyl 4,4,4-trifluoro-2-butynoate or ethyl 4,4,4-trifluoro-3-oxobutanoate ).
This transformation is chemically demanding due to the strong electron-withdrawing nature of the trifluoromethyl (
This guide provides a self-validating protocol and troubleshooting matrix to ensure high-yield synthesis.
Phase 1: Reagent Validation & Experimental Setup
Before initiating the reaction, you must validate your precursors. The
Critical Reagent Check
| Reagent | Critical Parameter | The "Silent Killer" | Corrective Action |
| 5-Chlorosalicylaldehyde | Purity >98% | Phenolic Oxidation : Presence of quinones (dark color) inhibits the catalyst. | Recrystallize from EtOH/Water if solid is brown/black. |
| Ethyl 4,4,4-trifluoro-2-butynoate | Anhydrous | Hydration : Rapidly forms the | Store under Argon/Nitrogen. Use fresh bottle or distill. |
| Catalyst (DABCO / PPh3) | Hygroscopicity | Deactivation : DABCO absorbs water, killing its basicity and nucleophilicity. | Sublimate DABCO or use fresh |
The Synthetic Route Selection
There are two primary pathways. Confirm which one you are using, as the troubleshooting steps differ.
-
Route A (The Alkyne Route - Recommended for 2H-Chromenes):
-
Route B (The Keto-Ester Route):
-
Reactants: 5-Chlorosalicylaldehyde + Ethyl 4,4,4-trifluoro-3-oxobutanoate.
- Oxa-Michael.
-
Outcome: Often yields the 2-hydroxy-2-(trifluoromethyl) intermediate (hemiacetal), requiring a difficult dehydration step to get the 2H-chromene [1, 2].
-
Phase 2: Reaction Troubleshooting (The "Black Box")
Issue #1: The Reaction Stalls at the Intermediate (Open Chain)
Symptom: TLC shows consumption of aldehyde but appearance of a persistent spot (
-
Solution:
-
Increase Temperature: The cyclization is endothermic. Raise temperature to 80-100°C (Toluene reflux).
-
Switch Solvent: Change from DCM or THF to Toluene or Acetonitrile . Higher dielectric constants or higher boiling points facilitate the intramolecular attack.
-
Lewis Acid Additive: If using a base catalyst, the addition of a mild Lewis Acid (e.g.,
) can activate the carbonyl/alkyne moiety for the cyclization step.
-
Issue #2: Formation of the 2-Hydroxy (Hemiacetal) Impurity
Symptom: NMR shows a broad singlet around
-
Solution:
-
Strict Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents (DMF or Toluene).
-
Chemical Dehydration: If the hemiacetal forms, treat the crude mixture with Trifluoroacetic Anhydride (TFAA) or p-TsOH with a Dean-Stark trap to force dehydration [3].
-
Phase 3: Workup & Purification (The "Recovery" Trap)
The 2-(trifluoromethyl)-2H-chromene core is sensitive. The electron-withdrawing
Protocol: The "Neutral" Workup
-
Quench: Do NOT use strong acid. Quench with saturated
or simply dilute with water. -
Extraction: Use Ethyl Acetate.[5][7] Wash with Brine. Dry over
.[7] -
Purification (CRITICAL):
-
Avoid: Standard Silica Gel (Acidic pH
5). It will hydrolyze your product back to the salicylaldehyde or the hemiacetal. -
Use: Neutral Alumina or Silica Gel deactivated with 1% Triethylamine .
-
Eluent: Hexane/Ethyl Acetate gradient. The product is usually fluorescent (blue/purple) under UV (365 nm).
-
Visualizing the Workflow
The following diagram illustrates the critical decision points in the synthesis of your target molecule.
Caption: Logical workflow for the synthesis of 2-(trifluoromethyl)-2H-chromenes, highlighting critical branching points caused by moisture or kinetic stalling.
Frequently Asked Questions (FAQ)
Q1: Why does my
Q2: Can I use basic alumina for purification? A: It is risky. While better than acidic silica, strong basicity can induce ester hydrolysis or retro-Michael reactions, opening the ring back to the aldehyde. Neutral Alumina (Grade III) is the safest stationary phase for this molecule.
Q3: The product is an oil that won't crystallize. How do I get a solid?
A: Trifluoromethylated chromenes are often low-melting solids or oils due to the disruption of crystal packing by the
Q4: Why is the yield lower for the 6-chloro derivative compared to the unsubstituted one? A: The Chlorine atom at position 6 (para to the phenolic oxygen) exerts an inductive withdrawing effect (-I), which slightly reduces the nucleophilicity of the phenoxide oxygen. This slows down the initial attack on the alkyne. You may need to increase the reaction time or catalyst loading (e.g., 25 mol% DABCO) compared to the unsubstituted salicylaldehyde.
References
-
Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes. Zhang, X., et al.[5][6][10] (2012).[9] Journal of Fluorine Chemistry. Describes the formation of the hemiacetal intermediate using ethyl trifluoroacetoacetate.
-
Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. Royal Society of Chemistry. Discusses the cyclization challenges and methodologies for trifluoromethylated chromene derivatives.
-
Base-Catalyzed Synthesis of Chromenes from Salicylaldehydes and Acetylenic Esters. General Methodology Reference. This reaction pathway (Oxa-Michael/Aldol) is the foundational logic for Route A described above.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes Using Silica-Immobilized L-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Trifluoromethylated Chromene Synthesis
Topic: Troubleshooting Side Reactions & Optimization in
Introduction: The Incorporation Challenge
Welcome to the Technical Support Center. You are likely here because your LC-MS traces are showing complex mixtures instead of the clean trifluoromethylated chromene peak you expected.
The synthesis of trifluoromethylated chromenes—privileged scaffolds in drug discovery due to their modulation of lipophilicity and metabolic stability—is often plagued by competing radical pathways. Whether you are employing radical trifluoromethylation-cyclization (using Togni or Langlois reagents) or nucleophilic addition-elimination , the high electronegativity and specific steric demand of the
This guide moves beyond standard protocols to address the causality of failure, providing self-validating solutions for the most persistent side reactions.
Module 1: Radical Trifluoromethylation (Togni/Langlois Reagents)
Context: You are using a radical precursor (e.g., Togni Reagent II or
Ticket #101: The "Hydro-CF3" Impurity (Hydrotrifluoromethylation)
Symptom: Mass spectrometry shows a major peak corresponding to
Technical Analysis:
The reaction mechanism relies on the relative rates of three competing steps after the initial
-
Cyclization: Attack of the radical onto the aromatic ring or pendant alkene (
). -
Oxidation: Single Electron Transfer (SET) to form a cation (
), followed by deprotonation to restore aromaticity/double bond. -
H-Abstraction: Abstraction of H from solvent (
).
If
Troubleshooting Protocol:
| Parameter | Adjustment | Rationale |
| Solvent | Switch from THF/Ether to DCE or MeCN. | Ethers have weak |
| Concentration | Dilute the reaction (0.05 M). | Bimolecular H-abstraction is concentration-dependent; unimolecular cyclization is not. Dilution favors cyclization. |
| Oxidant | Add/Increase Oxidant (e.g., | Accelerates the oxidation of the radical intermediate to the cation, preventing H-abstraction. |
Self-Validating Check: Run a "Radical Clock" control. Add deuterated solvent (e.g., THF-
Ticket #102: Regioisomeric Mixtures (6-endo vs. 5-exo)
Symptom: NMR shows a mixture of two isomers. You intended to synthesize a 3-trifluoromethyl chromene (6-endo cyclization) but obtained a dihydrobenzofuran derivative (5-exo) or vice versa.
Diagnosis: Baldwin’s rules suggest 5-exo is kinetically favored, but electronic bias from the
Visualizing the Pathway Divergence:
Caption: Divergence of radical cyclization pathways. 6-endo selectivity requires specific electronic biasing.
Solution Strategy:
-
Substrate Design: Install a blocking group (e.g., Methyl) at the internal alkene position to sterically disfavor 5-exo closure.
-
Ligand Tuning: If using Cu-catalysis, bulky bidentate ligands (e.g., di-tBu-bipyridine) can enforce the 6-endo pathway by sterically crowding the transition state.
Ticket #103: The "Gem-Difluoro" Defluorination
Symptom: Product mass is
Mechanism:
Corrective Action:
-
Avoid Over-Reduction: If using photoredox, ensure the reduction potential of the photocatalyst is not strong enough to reduce the
radical to an anion (which eliminates rapidly). -
Scavenger Check: Ensure no strong Lewis acids are present that could abstract fluoride.
Module 2: Nucleophilic/Electrophilic Methods
Context: Using Trifluoroacetic Anhydride (TFAA) or Ruppert-Prakash reagent (
Ticket #201: The "Ritter" Trap (Solvent Adducts)
Symptom: Unexpected amide byproduct when synthesizing chromenes via cationic intermediates in Acetonitrile. Diagnosis: The Ritter Reaction.[3] In oxidative trifluoromethylation, a carbocation intermediate is often generated.[2] Acetonitrile (MeCN) is a nucleophilic solvent that attacks carbocations to form nitrilium ions, which hydrolyze to acetamides.
Protocol Adjustment:
-
Immediate Fix: Switch solvent to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These are non-nucleophilic.
-
Alternative: If MeCN is required for solubility, add a specific nucleophile (like an alcohol) that is more kinetic than MeCN, directing the reaction to an ether (if that is a tolerable derivative), or simply lower the temperature to
to suppress solvent attack.
FAQ: Rapid Response Unit
Q: Why is my Togni reagent not dissolving in the standard solvent mixture? A: Togni reagents are hypervalent iodine species with poor solubility in non-polar solvents. Use MeOH/Water mixtures or DCM with phase transfer catalysts. For radical reactions, DMSO or DMF are excellent but watch for H-abstraction (see Ticket #101).
Q: Can I use
Q: My yield is stuck at 40%. Where is the rest? A: Check for oligomerization . Radical intermediates often polymerize if the radical concentration is too high. Solution: Implement "Slow Addition" of the radical precursor (syringe pump over 2-4 hours) to keep the instantaneous radical concentration low, favoring the intramolecular cyclization over intermolecular coupling.
Summary of Optimization Logic
The following decision tree summarizes the troubleshooting logic for the most common failure mode: Mixture of Products.
Caption: Diagnostic logic flow for identifying side reactions based on Mass Spectrometry shifts.
References
-
Wang, X., Ye, Y., Zhang, S., Feng, J., Xu, Y., Zhang, Y., & Wang, J. (2011).[4] Copper-catalyzed allylic trifluoromethylation of alkenes with a hypervalent iodine(III) reagent (Togni reagent). Journal of the American Chemical Society, 133(41), 16410-16413. Link
-
Chen, S., Wang, H., Lin, Q., & Weng, Z. (2022).[5] Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction.[5] Organic Chemistry Frontiers, 9, 752-758. Link
-
Simur, T. T., Ye, T., Yu, Y. J., et al. (2022).[2] C–F Bond Functionalizations of Trifluoromethyl Groups via Radical Intermediates. Chinese Chemical Letters, 33(2), 1193-1198.[2] Link
-
Egami, H., & Sodeoka, M. (2014). Trifluoromethylation of alkenes with Togni reagent.[4][6][7][8] Angewandte Chemie International Edition, 53(32), 8294-8308. Link
-
Studer, A. (2012). The electron is a catalyst. Science, 335(6074), 1299-1300. (Foundational context for radical mechanisms). Link
Sources
- 1. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
- 5. Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
purification issues with fluorinated organic compounds
Topic: Purification & Characterization of Fluorinated Organic Compounds Status: Operational Operator: Senior Application Scientist
Mission Statement
Welcome to the Fluorine Chemistry Support Hub. Fluorine introduces unique physicochemical properties—high electronegativity, lipophilicity, and the "fluorous effect"—that often render standard organic purification workflows ineffective. This guide addresses the "invisible" separation challenges, solubility anomalies, and detection limits inherent to fluorinated synthesis.
Module 1: Chromatographic Selectivity (The "Invisible" Separation)
The Challenge: Beyond C18
Standard C18 (octadecyl) columns rely on hydrophobic interactions. However, fluorinated compounds often exhibit "hydrophobic but lipophobic" behavior.[1] Lightly fluorinated molecules (1–3 F atoms) may co-elute with their non-fluorinated precursors on C18 due to similar hydrophobicity, while perfluorinated compounds may streak or precipitate.
The Solution: Orthogonal Selectivity
For aromatic fluorinated compounds, Pentafluorophenyl (PFP) stationary phases are superior to C18. PFP phases offer three distinct retention mechanisms:
- Interactions: The electron-deficient fluorinated ring in the stationary phase interacts strongly with electron-rich analytes.
-
Dipole-Dipole Interactions: The strong C-F dipoles retain polar fluorinated species that elute in the void volume of C18 columns.
-
Shape Selectivity: The rigid PFP ring structure can resolve structural isomers (e.g., ortho- vs. para- fluoro isomers) better than flexible alkyl chains.
Decision Logic: Column Selection
Use the following logic to select the appropriate stationary phase for your analyte.
Figure 1: Decision matrix for selecting stationary phases based on fluorine content and structural rigidity.
Module 2: Fluorous Solid Phase Extraction (F-SPE)
The Mechanism: "Like Dissolves Like"
For compounds containing perfluoroalkyl tags (e.g.,
Standard Operating Procedure (F-SPE)
Note: This protocol assumes a standard fluorous silica cartridge (e.g., FluoroFlash®).
| Step | Action | Solvent System | Mechanism |
| 1. Condition | Wet the cartridge. | MeOH:H₂O (80:20) | Solvates the silica bed; establishes polar environment. |
| 2. Load | Apply sample. | DMF or DMSO (min. volume) | Dissolves sample; prevents precipitation during loading. |
| 3. Wash | Remove non-fluorous impurities. | MeOH:H₂O (80:20) | "Fluorophobic" wash.[2][3] Organic impurities elute; Fluorous compounds stick. |
| 4. Elute | Recover target compound. | 100% MeOH or THF | "Fluorophilic" elution. Breaks fluorous interactions. |
Workflow Visualization
Figure 2: The "Fluorophilic" separation workflow. Non-fluorous impurities are washed away before the target is released.
Module 3: Solubility & Detection (The "Third Phase")
Solubility Troubleshooting
Fluorinated compounds often suffer from the "Third Phase" problem—they are insoluble in water (hydrophobic) AND insoluble in standard organics like hexane (lipophobic).
Solubility Guide:
| Solvent Class | Examples | Application |
|---|---|---|
| Hybrid Solvents | TFE (Trifluoroethanol), HFIP (Hexafluoroisopropanol) | "Universal" solvents for fluorinated peptides/aggregates. Breaks H-bonds. |
| Fluorous Solvents | FC-72 , Perfluorohexane | Only for highly perfluorinated species. Immiscible with organic solvents. |
| Loading Solvents | DMF , THF | Best for loading F-SPE cartridges (avoids precipitation). |
Quantitative Detection: ¹⁹F qNMR
Because C-F bonds often lack UV chromophores, ¹⁹F NMR is the gold standard for quantitation. It is 100% selective (no background from biological/organic matrices).
Recommended Internal Standards for qNMR:
| Internal Standard | Shift (
Frequently Asked Questions (FAQ)
Q1: My compound streaks on the C18 column even with high acetonitrile gradients. Why? A: This is likely due to low solubility in the mobile phase or aggregation.
-
Fix: Add 5–10% THF or Hexafluoroisopropanol (HFIP) to your mobile phase A and B. This disrupts fluorinated aggregates and improves peak shape.
Q2: I cannot see my product on the UV detector (254 nm). A: Perfluoroalkyl chains do not absorb UV light.
-
Fix: Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detection. If unavailable, use ¹⁹F NMR of fraction aliquots to locate the product.
Q3: Can I reuse Fluorous Silica cartridges? A: Yes. Wash the cartridge with 100% THF followed by Acetone to strip any remaining lipophilic contaminants. Store in MeOH.
Q4: My internal standard for qNMR is evaporating during the experiment. A: You are likely using volatile standards like Trifluorotoluene in an unsealed tube.
-
Fix: Switch to 4,4'-Difluorobenzophenone (solid, non-volatile) or use a screw-cap NMR tube with a Teflon septum.
References
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link
-
Sigma-Aldrich. Certified Reference Materials for ¹⁹F NMR. Technical Review.[4] Link
-
Zhang, W., & Curran, D. P. Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE).[5] Tetrahedron, 2006.[5] Link
-
MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Technical Guide.[4] Link
-
Royal Society of Chemistry. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals. Analytical Methods, 2011. Link
Sources
- 1. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
Module 1: The Thermodynamic Trap (2H- to 4H-Chromene Isomerization)
Welcome to the ChromeneTech Support Hub .
This guide is structured as a Tier-3 technical escalation resource. We assume you are familiar with basic organic synthesis but are facing specific, persistent failure modes in the construction of the 2H-chromene (2H-1-benzopyran) core.
The synthesis of 2H-chromenes is a battle against thermodynamics. The 2H-isomer is often the kinetic product, while the 4H-chromene or benzofuran derivatives represent thermodynamic sinks. This guide addresses the three most common "failure modes" reported by medicinal chemists.
User Complaint: "I synthesized my chromene, but after column chromatography, NMR shows a shift of the alkene protons and loss of the C2 protons. It’s now the 4H-isomer."
Technical Diagnosis: The 2H-chromene system contains a non-aromatic pyran ring. Isomerization to 4H-chromene establishes a more stable conjugated system (often hyperconjugated or fully aromatic depending on substitution). This process is catalyzed by trace acids or bases. Silica gel is the primary culprit , acting as a weak acid catalyst that facilitates a 1,5-hydride shift or a protonation/deprotonation sequence.
Mechanism of Failure
The acidic sites on silica protonate the C3-C4 double bond, generating a tertiary carbocation at C4 (or C2 depending on substituents). Elimination then occurs to form the thermodynamically stable 4H-isomer.
Figure 1: Acid-catalyzed isomerization pathway on silica gel.
Troubleshooting Protocol
| Variable | Recommendation | Rationale |
| Stationary Phase | Neutral Alumina (Brockmann Grade III) | Silica is naturally acidic (pH ~4-5). Alumina is neutral/basic, preventing protonation. |
| Mobile Phase | Add 1% Triethylamine (Et3N) | Neutralizes active acidic sites on silica if you must use silica. |
| Workup | Avoid HCl/H2SO4 | Use saturated NH4Cl or phosphate buffer (pH 7) for quenching. |
| Storage | Store at -20°C in dark | Light and heat can accelerate radical-mediated disproportionation. |
Module 2: The Propargyl Divergence (Benzofuran vs. Chromene)
User Complaint: "I used the propargyl aryl ether rearrangement method. I got a cyclized product, but it's a 5-membered ring (benzofuran), not the 6-membered chromene."
Technical Diagnosis: This is a regioselectivity failure during the intramolecular cyclization of the intermediate allenyl phenol .
-
Step 1 (Claisen): The propargyl ether undergoes a thermal [3,3]-sigmatropic rearrangement to form an ortho-allenyl phenol.
-
Step 2 (Cyclization): This intermediate has two pathways:
Metal catalysts (Ag, Au, Cu) often favor the 5-exo-dig pathway (benzofuran) due to coordination geometry, whereas thermal conditions often favor the 6-endo-dig (chromene) via a concerted electrocyclic mechanism [1].
Figure 2: Divergent cyclization pathways of the allenyl phenol intermediate.
Troubleshooting Protocol
-
If using Metal Catalysis (Au/Ag): Switch to Thermal conditions . Gold and Silver are notorious for activating the alkyne for 5-exo attack.
-
If using Thermal (and still getting benzofuran): Check your solvent.
-
Recommended:N,N-Diethylaniline (DEA) or PEG-200 at 200°C. DEA acts as a high-boiling base that suppresses radical pathways favoring benzofurans [2].
-
Avoid: Non-polar solvents without base functionality if radical initiators are present.
-
Module 3: Condensation Chaos (Phenol + Enal)
User Complaint: "I'm reacting a phenol with an
Technical Diagnosis: This reaction (often catalyzed by phenylboronic acid, pyridine, or DBU) relies on an electrocyclic ring closure of an initial condensation intermediate. The Byproduct: Dimerization occurs when the electron-rich phenol attacks the newly formed chromene (which is essentially a vinyl ether) or when the aldehyde self-condenses (Aldol) before reacting with the phenol.
Mechanism of Failure
The 2H-chromene product is electron-rich.[3] In the presence of excess phenol and acid/Lewis acid, it acts as an electrophile, leading to chroman-dimers .
Troubleshooting Protocol
| Parameter | Adjustment | Reason |
| Stoichiometry | Use 1.2 eq of Aldehyde | Excess phenol promotes attack on the product. |
| Concentration | High Dilution (0.1 M) | Reduces intermolecular side reactions (dimerization). |
| Catalyst | Phenylboronic Acid (PBA) | PBA forms a boronate complex that templates the reaction intramolecularly, protecting the product from external nucleophiles [3]. |
Standardized Validation Protocols
Use these protocols to validate your reagents and equipment before attempting complex substrates.
Protocol A: Thermal Propargyl Rearrangement (High Reliability)
Best for: Simple aryl systems, avoiding metal contaminants.
-
Setup: Flame-dried round-bottom flask with a reflux condenser and argon balloon.
-
Reactants: Dissolve Aryl Propargyl Ether (1.0 equiv) in N,N-Diethylaniline (0.5 M concentration).
-
Reaction: Heat to 200–210°C (oil bath) for 4–6 hours.
-
Checkpoint: Monitor TLC. The intermediate allenyl phenol is rarely seen; conversion should be direct.
-
-
Workup: Cool to RT. Dilute with Et2O. Wash 3x with 2M HCl (CRITICAL: removes the diethylaniline solvent). Wash with brine, dry over MgSO4.
-
Purification: Flash chromatography on Neutral Alumina (0-5% EtOAc/Hexanes).
Protocol B: Phenylboronic Acid Catalyzed Condensation
Best for: Sensitive substrates, mild conditions.
-
Setup: Dean-Stark trap (optional but recommended) or molecular sieves.
-
Reactants: Combine Phenol (1.0 equiv),
-Unsaturated Aldehyde (1.1 equiv), and Phenylboronic Acid (0.1 equiv) in Toluene. -
Additives: Add Propionic Acid (0.1 equiv) or Acetic Acid (0.2 equiv).
-
Reaction: Reflux (110°C) for 12–24 hours.
-
Workup: Evaporate Toluene.
-
Purification: Flash chromatography on Silica (pre-treated with 1% Et3N).
References
-
Zhabinskii, V. N., et al. "Claisen Rearrangement of Aryl Propargyl Ethers: A Review." Chemistry of Heterocyclic Compounds, vol. 54, 2018.
-
Iwai, I., & Ide, J. "Studies on Acetylenic Compounds. XXXIX. The Claisen Rearrangement of Aryl Propargyl Ethers." Chemical and Pharmaceutical Bulletin, vol. 11, no.[1] 8, 1963, pp. 1042-1049.
-
Chauder, B. A., et al. "Trial of Phenylboronic Acid as a Catalyst for the Synthesis of 2H-Chromenes." Synthesis, vol. 1998, no. 03, 1998, pp. 279-282.
-
Majumdar, K. C., et al. "The Claisen Rearrangement in Heterocyclic Synthesis." Chemical Reviews, vol. 114, no. 5, 2014.
Sources
catalyst selection for trifluoromethylated heterocycle synthesis
Technical Support Center: Trifluoromethylation of Heterocycles Ticket Status: Open | Priority: High | Agent: Senior Application Scientist
Introduction: The Bioisostere Challenge
Welcome to the technical support hub for
However, installing this group onto heterocycles (pyridines, indoles, quinolines) is notoriously widely variable. This guide moves beyond standard literature to address the "Why did my reaction fail?" questions that plague bench scientists.
Part 1: Catalyst Selection & Decision Matrix
Before mixing reagents, you must diagnose your substrate's electronic personality. Choosing the wrong mechanism is the #1 cause of failure.
The Selection Logic
-
Electron-Rich Heterocycles (Indoles, Pyrroles, Furans): These are nucleophilic. They react best with Electrophilic Radicals (
).-
Recommended System: Innate C-H Functionalization (Langlois or Photoredox).
-
-
Electron-Deficient Heterocycles (Pyridines, Quinolines): These resist electrophilic attack. You generally need to pre-functionalize (Halide/Boronic Acid) and use Nucleophilic Cross-Coupling .
-
Recommended System: Transition Metal Catalysis (Cu or Pd).[1]
-
Visual Guide: Catalyst Decision Tree
Figure 1: Decision matrix for selecting the optimal trifluoromethylation pathway based on substrate electronics and availability.
Part 2: Innate C-H Trifluoromethylation (Radical)
Best for: Unfunctionalized electron-rich heterocycles. The "Black Box" Issue: Radical reactions often yield complex mixtures. Regioselectivity is governed by the substrate's innate electronics, not the catalyst.
Protocol A: The Langlois System (Chemical Oxidant)
Based on Baran et al. (PNAS 2011) [1] This method relies on the oxidative desulfinylation of sodium triflinate.
-
Reagents: Substrate (1.0 equiv),
(Langlois Reagent, 3.0 equiv), TBHP (70% aq, 3.0-5.0 equiv). -
Solvent: DCM/Water (2.5:1) or DMSO.[2]
-
Conditions:
C to RT.
Troubleshooting Guide:
-
Q: My reaction is bubbling vigorously but yielding no product.
-
A: You are decomposing the reagent too fast. The "bubbling" is
gas release. If the radical isn't trapped immediately by the heterocycle, it quenches. Fix: Add the TBHP slowly via syringe pump over 1 hour at C.
-
-
Q: I see multiple regioisomers.
-
A: This is innate to radical chemistry.
is electrophilic; it attacks the most electron-rich position (e.g., C2 or C3 of indole). Fix: Block the competing site with a halogen or switch to a solvent that alters H-bonding (e.g., switch from DCM to DMSO).
-
Protocol B: Photoredox Catalysis
Based on Nagib & MacMillan (Nature 2011) [2]
Uses light to generate the
-
Catalyst:
(1 mol %) or . -
Reagent:
(Triflyl chloride). -
Base:
. -
Light: Blue LED (450 nm).
Mechanism Visualization (Graphviz):
Figure 2: Oxidative quenching cycle for photoredox trifluoromethylation. Note that the catalyst acts as both reductant (to generate radical) and oxidant (to restore aromaticity).[3]
Part 3: Transition Metal Cross-Coupling (Nucleophilic)
Best for: Pre-functionalized aryl halides (I, Br) or boronic acids.
The "Black Box" Issue: The
Protocol C: Copper-Mediated Trifluoromethylation
Based on Grushin (Acc.[4] Chem. Res.) & Qing (JACS) [3, 4]
-
Reagents: Aryl Iodide (1.0 equiv),
(Ruppert-Prakash, 1.2 equiv). -
Catalyst/Mediator: CuI (1.0 equiv) + 1,10-Phenanthroline (1.0 equiv).
-
Activator: KF or CsF.
-
Atmosphere: CRITICAL: Often requires air (
) if using boronic acids, but inert ( ) for halides to prevent homocoupling.
Troubleshooting Matrix:
| Symptom | Diagnosis | Corrective Action |
| Reaction turns black/precipitate forms immediately. | Disproportionation. Unstabilized | Increase Ligand Load: Ensure 1:1 or 1.2:1 ratio of Phenanthroline to Cu. The ligand stabilizes the |
| Reaction stalls at 20% conversion. | Catalyst Poisoning. The N-heterocycle product (e.g., 2-CF3-pyridine) is binding to the Cu center, shutting it down. | Switch to Pd (BrettPhos): Palladium with bulky ligands is less susceptible to N-poisoning than Copper. Alternatively, use stoichiometric Cu. |
| Product contains -H instead of -CF3. | Hydrodefluorination. Proton sources in the solvent are quenching the intermediate. | Dry Solvents: Use anhydrous DMF/NMP. Ensure fluoride source (CsF) is oven-dried. |
| Formation of Ar-Ar (Homocoupling). | Oxidative Coupling. Presence of oxygen during aryl halide coupling. | Degas Thoroughly: Sparge solvent with Argon for 15 mins. Use a glovebox if possible. |
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use the cheaper
-
A: Yes, but with caution.
is a gas (bp -22°C). In photoredox, it works well but requires a setup to handle gases. For solid/liquid handling, Triflyl Chloride ( ) is the superior liquid alternative for radical generation.
Q2: Why does my pyridine substrate fail with radical methods?
-
A: Pyridines are electron-deficient. The electrophilic
radical is repelled by the electron-poor ring.-
Solution: Protonate the pyridine (use TFA as solvent/additive). This activates the ring for nucleophilic radical attack (Minisci-type), though this is more effective for alkyl radicals than
. Better Solution: Use the Cross-Coupling approach (Protocol C) on a halopyridine.
-
Q3: How do I remove the copper waste? It's blue and sticky.
-
A: Do not use simple water washes. Wash the organic layer with aqueous
(10%) or EDTA solution. The ammonia/EDTA chelates the copper more strongly than your product, pulling it into the aqueous phase.
References
-
Innate C-H trifluoromethylation of heterocycles. Ji, Y., Brueckl, T., Baxter, R. D., et al.[5][6] (2011).[3][6][7][8][9] Proceedings of the National Academy of Sciences, 108(35), 14411–14415.[6] [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nagib, D. A., & MacMillan, D. W.[9] (2011).[3][6][7][8][9] Nature, 480(7376), 224–228.[9] [Link][9]
-
The Organometallic Fluorine Chemistry of Palladium and Copper: Mechanistic Aspects. Grushin, V. V. (2010). Accounts of Chemical Research, 43(1), 160–171. [Link]
-
Copper-Mediated Aerobic Oxidative Trifluoromethylation of Terminal Alkynes with Me3SiCF3. Chu, L., & Qing, F. L.[10] (2010). Journal of the American Chemical Society, 132(21), 7262–7263. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-Mediated Aerobic Oxidative Trifluoromethylation of Terminal Alkynes with Me3SiCF3 [organic-chemistry.org]
analytical challenges for fluorinated compound characterization
Status: Operational | Lead Scientist: Dr. A. Vance | Ticket Queue: Open
Introduction: The Fluorine Paradox
Welcome to the Fluorine Analytical Support Center. If you are here, you have likely encountered the "Fluorine Paradox": the element that imparts metabolic stability and potency to your drug candidate is simultaneously rendering it invisible to your standard ESI+ MS screen or obliterating your
Fluorine is the most electronegative element (
-
NMR: Massive
-coupling constants split signals into the baseline. -
MS: High ionization potential makes protonation (
) difficult. -
Chromatography: The "Fluorine Effect" can unpredictably alter retention, often requiring orthogonal stationary phases.[1]
Below are the three most common "Support Tickets" we receive, resolved with field-proven protocols.
Module 1: NMR Spectroscopy Support
Ticket #402: "My
Root Cause Analysis
The issue is not noise; it is signal dispersion . The
-
One-bond coupling (
): Typically 160–320 Hz . This splits the carbon signal into a doublet (or quartet for ) so wide that the peak height drops by 50-75%, often burying it in the baseline noise. -
Long-range coupling (
): 20–50 Hz splits extend to neighboring carbons.
Troubleshooting Protocol
Step 1: The Decoupling Check
Standard
-
Action: Switch to a
triple-resonance experiment. -
Hardware Requirement: This requires a probe capable of tuning to
F on the second or third channel (e.g., HFX or HCN probe).
Step 2: Parameter Optimization for Signal-to-Noise (S/N) If you lack a triple-resonance probe, you must rely on optimized acquisition parameters.
| Parameter | Standard Setting | Fluorine-Optimized Setting | Rationale |
| Relaxation Delay (d1) | 1–2 sec | 3–5 sec | Fluorinated carbons ( |
| Pulse Angle | Shorter pulses allow faster repetition rates, compensating for the lack of NOE enhancement. | ||
| Line Broadening (LB) | 1.0 Hz | 3.0 – 5.0 Hz | Heavier exponential multiplication recovers S/N from the split multiplets at the cost of resolution. |
Step 3: Addressing Baseline Rolling (Acoustic Ringing)
In
-
Protocol: Use the "EASY" (Elimination of Artifacts in NMR SpectroscopY) sequence or Backward Linear Prediction (LPC) on the first few points of the FID to reconstruct the data lost to dead time.
Visual Workflow: NMR Optimization
Figure 1: Decision logic for optimizing NMR acquisition of fluorinated compounds, addressing coupling loss and baseline artifacts.
Module 2: Mass Spectrometry Support
Ticket #518: "Compound is pure by NMR but invisible in LC-MS (ESI+)."
Root Cause Analysis
Electrospray Ionization (ESI) in positive mode relies on the analyte's ability to accept a proton (
Troubleshooting Protocol
Method A: The Polarity Switch Fluorinated compounds often ionize better in Negative Mode (ESI-) due to their ability to stabilize negative charge (via inductive electron withdrawal).
-
Target Ion: Look for
or formate adducts .
Method B: Adduct Engineering (Ammonium Doping) If you must use positive mode (e.g., during a multi-analyte screen), you cannot rely on protonation. You must force adduct formation .[2]
-
Reagent: Add 10 mM Ammonium Acetate or Ammonium Fluoride to the mobile phase.
-
Mechanism: Instead of
, you will generate stable ammonium adducts . This is often 10-100x more sensitive for neutral fluorinated species.
Method C: Alternative Sources (APCI/APPI) If ESI fails, the compound is likely too non-polar.
-
Action: Switch to Atmospheric Pressure Chemical Ionization (APCI) . APCI relies on gas-phase ion-molecule reactions (charge transfer) rather than solution-phase acid/base chemistry, making it superior for highly fluorinated, non-polar aromatics.
Visual Workflow: Ionization Selection
Figure 2: Ionization source selection strategy based on the chemical functionality of the fluorinated analyte.
Module 3: Chromatography Support
Ticket #609: "My fluorinated analog co-elutes with the non-fluorinated parent on C18."
Root Cause Analysis
This is a common misconception. While fluorine is hydrophobic, it is not lipophilic in the same way a methyl group is. Replacing a
Solution: Orthogonal Selectivity (PFP Columns)
You require a stationary phase that interacts with the specific electronic properties of fluorine.[3] The Pentafluorophenyl (PFP) column is the gold standard here.
Mechanism of PFP Separation:
-
-
Interactions: The electron-deficient PFP ring on the column interacts strongly with electron-rich analytes. -
Dipole-Dipole: The strong C-F dipoles in the stationary phase interact with the dipoles of your analyte.
-
Shape Selectivity: PFP phases are rigid, offering steric discrimination for positional isomers (e.g., ortho- vs para- fluorination) that C18 cannot achieve.
Column Selection Guide
| Feature | C18 (Alkyl) | PFP (Pentafluorophenyl) | Application for Fluorine |
| Primary Mechanism | Hydrophobic Interaction | PFP is essential for separating F-isomers. | |
| Retention Shift | Predictable (more C = more retention) | Variable (depends on electronics) | Use PFP when C18 shows co-elution. |
| Mobile Phase | Water/MeOH or ACN | Water/MeOH (MeOH preferred) | Pro-Tip: MeOH enhances |
References
-
Jeol USA.
F coupling constants and probe requirements). Link -
Alfa Chemistry. 19F Coupling Constants Table. (Comprehensive list of J-values for spectral interpretation). Link
-
Jaeger, C., et al. EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy.[4] (Methodology for removing probe background). Link
-
Phenomenex. Luna PFP(2) HPLC Columns: Mechanisms of Interaction. (Technical guide on PFP column selectivity vs C18). Link
-
ResearchGate. How to increase sensitivity of badly ionizing compounds in ESI-MS? (Discussion on ionization strategies for electron-deficient compounds). Link
Sources
Validation & Comparative
validation of ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate as a P2Y6R antagonist
This guide outlines the technical validation framework for ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate (hereafter referred to as Chromene-3-Ester ) as a candidate P2Y6 receptor (P2Y6R) antagonist.
This document serves as a rigorous experimental roadmap for researchers evaluating this compound against the current "gold standard" (but chemically flawed) antagonist, MRS2578 .
PART 1: EXECUTIVE TECHNICAL SUMMARY
The Target: P2Y6 Receptor
The P2Y6 receptor is a Gq-coupled GPCR activated by UDP.[1][2][3][4] It drives pro-inflammatory responses, vasoconstriction, and microglial phagocytosis. It is a high-value target for inflammatory bowel disease (IBD), neurodegeneration, and hypertension.
The Candidate: Chromene-3-Ester
-
Chemical Class: 2H-chromene derivative.[1][2][3][4][5][6][7][8]
-
Status: Commercially available screening compound (CAS 215123-85-6).
-
Hypothesis: Reversible antagonism. Unlike the irreversible isothiocyanate MRS2578, the chromene scaffold offers potential for better metabolic stability and "drug-like" properties.
-
Critical SAR Context: Literature on the chromene scaffold (e.g., Jacobson et al.) suggests that a 3-nitro group is often essential for high affinity, while 3-ester substitutions (like this candidate) historically show reduced potency. This validation guide is designed to empirically determine if the 6-chloro substitution rescues affinity in the ester scaffold.
The Comparator: MRS2578[9][10]
-
Mechanism: Irreversible allosteric antagonist (covalent binding via isothiocyanate).
-
Limitations: High chemical instability (rapid hydrolysis), toxicity risks, and lack of suitability for systemic in vivo use.
PART 2: COMPARATIVE PROFILE & SIGNALING ARCHITECTURE
Table 1: Physicochemical & Pharmacological Comparison
| Feature | Chromene-3-Ester (Candidate) | MRS2578 (Reference Standard) | UDP (Endogenous Agonist) |
| Binding Mode | Reversible (Predicted) | Irreversible (Covalent) | Agonist (Orthosteric) |
| Potency (IC50/EC50) | To be determined (Target: < 1 µM) | ~37 nM (Human P2Y6) | ~300 nM (EC50) |
| Stability | High (Ester may hydrolyze in plasma) | Very Low (Hydrolyzes in aqueous media) | Low (Rapid ectonucleotidase degradation) |
| Selectivity Risk | Potential P2Y1/P2Y12 overlap | High selectivity for P2Y6 vs P2Y1/2/4 | Non-selective (activates P2Y14) |
| Key Liability | SAR Risk: 3-Ester may lack H-bond acidity of 3-Nitro | Toxicity: Isothiocyanate group is reactive | N/A |
P2Y6 Signaling Pathway & Intervention Points
The following diagram illustrates the Gq-coupled signaling cascade initiated by UDP and the intervention points for the antagonist candidate.
Figure 1: P2Y6 Signal Transduction. The antagonist aims to block UDP-binding or conformational change, preventing the Gq-PLC-IP3 cascade and subsequent Calcium release.
PART 3: EXPERIMENTAL VALIDATION PROTOCOLS
To validate Chromene-3-Ester, you must demonstrate potency , selectivity , and reversibility .
Protocol A: Functional Calcium Mobilization Assay (FLIPR)
Rationale: This is the primary screen. P2Y6 activation triggers a rapid spike in intracellular calcium. A valid antagonist will dose-dependently suppress this spike.
Materials:
-
Cell Line: 1321N1 Astrocytoma cells (stably transfected with hP2Y6) or HEK293-hP2Y6. Note: 1321N1 is preferred as it lacks null background P2Y receptors.
-
Dye: Fluo-4 AM or Fura-2.
-
Agonist: UDP (EC80 concentration, typically 1-3 µM).
-
Control: MRS2578 (1 µM).[10]
Workflow:
-
Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight.
-
Dye Loading: Incubate with Fluo-4 AM (2 µM) in HBSS/HEPES buffer for 45 min at 37°C.
-
Pre-incubation (Crucial): Add Chromene-3-Ester (0.1 nM to 100 µM) and incubate for 30 minutes .
-
Control Well: Add MRS2578 (Note: MRS2578 requires minimal light exposure and fresh prep).
-
-
Stimulation: Inject UDP (EC80) using an automated pipettor (e.g., FLIPR Tetra or FlexStation).
-
Readout: Measure fluorescence (Ex 490nm / Em 520nm) for 120 seconds.
Data Analysis:
-
Calculate % Inhibition =
-
Plot log[Inhibitor] vs. Response to determine IC50 .
-
Success Criteria: IC50 < 10 µM indicates a "hit". IC50 < 1 µM indicates a lead.
Protocol B: Selectivity Profiling (The "Off-Target" Check)
Rationale: Chromene derivatives often have off-target effects on other P2Y subtypes or adenosine receptors.
Method: Repeat Protocol A using cell lines expressing:
-
P2Y1: Agonist = ADP.
-
P2Y2: Agonist = UTP.
-
P2Y12: (Gi-coupled, requires cAMP assay, not Ca2+).
Interpretation:
-
If Chromene-3-Ester inhibits P2Y1 or P2Y2 with similar potency to P2Y6, it is non-selective and likely unsuitable as a pharmacological probe.
Protocol C: Reversibility Assay (Washout Experiment)
Rationale: To prove it is distinct from the irreversible MRS2578.
-
Incubate cells with IC80 concentration of Chromene-3-Ester for 30 mins.
-
Wash cells 3x with buffer (removing unbound compound).
-
Stimulate with UDP immediately.
-
Result:
-
Recovery of Signal: Indicates Reversible binding (Desired).
-
No Recovery: Indicates Irreversible binding (Like MRS2578).
-
PART 4: LOGICAL WORKFLOW FOR VALIDATION
The following decision tree guides the progression from screening to lead declaration.
Figure 2: Validation Logic Flow. A "Fail" at the IC50 stage is a high probability risk for this specific ester derivative based on SAR literature.
PART 5: REFERENCES
-
Mamedova, L. K., et al. (2004). Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors.[10][12] Biochemical Pharmacology.
-
Maruoka, H., et al. (2011). Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. Journal of Medicinal Chemistry.
-
Note: This reference highlights the importance of the 3-nitro group over the 3-ester for potency.
-
-
Jayasekara, M. P., et al. (2014). Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists. Molecular Pharmacology.
-
PubChem Compound Summary. this compound (CAS 215123-85-6).
-
Biomed Research International. (2020).[13] The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms.[13]
Sources
- 1. Functionalized Congeners of 2 H-Chromene P2Y6 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure activity relationship of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. labsolu.ca [labsolu.ca]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and pharmacological characterization of multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.tocris.com [resources.tocris.com]
- 12. apexbt.com [apexbt.com]
- 13. The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of trifluoromethylated vs non-fluorinated chromenes
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Fluorine Effect
The chromene (benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer, antimicrobial, and antiviral agents. However, the metabolic liability of the 2H-chromene ring—specifically the susceptibility of the C2 and C4 positions to oxidative metabolism—often limits in vivo efficacy.
This guide compares 2-trifluoromethyl-2H-chromenes (
Key Takeaway: While non-fluorinated chromenes offer ease of synthesis and natural product homology, trifluoromethylated analogs consistently demonstrate superior metabolic stability and membrane permeability, often yielding a 3-to-6-fold increase in potency for intracellular targets.
Physicochemical & Pharmacological Profile[1][2][3][4]
The following table contrasts the core properties of a standard 2-methyl-2H-chromene against a 2-trifluoromethyl-2H-chromene.
| Feature | Non-Fluorinated (2-Methyl) | Trifluoromethylated (2- | Impact on Drug Design |
| Electronic Effect | Electron-donating (+I effect). | Strong Electron-withdrawing (-I effect).[1][2][3] | |
| Lipophilicity (LogP) | Moderate. | High ( | Enhanced passive diffusion across cell membranes and the Blood-Brain Barrier (BBB). |
| Metabolic Stability | Low. Susceptible to CYP450 benzylic oxidation at the methyl group. | High. The C-F bond (116 kcal/mol) blocks metabolic oxidation. | Significantly extends plasma half-life ( |
| Steric Bulk (Van der Waals) | ~21 ų (similar to Ethyl). | ~43 ų (similar to Isopropyl). | |
| Dipole Moment | Standard organic dipole. | Inverted/Strong dipole. | Alters orientation in the binding pocket; can induce specific orthogonal multipolar interactions. |
Synthetic Accessibility Comparison
The primary barrier to adopting fluorinated scaffolds is often synthetic complexity. Here we compare the standard route for methyl-chromenes with the specialized route for trifluoromethyl-chromenes.
Non-Fluorinated Route (Standard)
-
Method: Acid-catalyzed condensation of phenols with
-unsaturated aldehydes/ketones (e.g., crotonaldehyde). -
Pros: Cheap reagents, mild conditions.
-
Cons: Often requires high temperatures; regioselectivity can be poor.
Trifluoromethylated Route (Advanced)[5]
-
Method: Double carbonyl-ene reaction or cyclization of 3-(perfluoroalkyl)-3-phenoxypropenals.
-
Pros: High regioselectivity, access to unique chemical space.
-
Cons: Requires fluorinated anhydrides (TFAA) or building blocks; moisture sensitivity.
Visualizing the Synthetic Divergence
The following diagram illustrates the mechanistic divergence in synthesizing these two analogs.
Figure 1: Synthetic pathways divergence. Route A yields the standard methyl analog, while Route B utilizes trifluoroacetylation to install the metabolically robust
Experimental Protocols
To ensure reproducibility, we provide a validated protocol for the synthesis of the fluorinated analog, as this is the more technically demanding procedure.
Protocol: Synthesis of 2-Trifluoromethyl-2H-chromene via TFAA Cyclization
Objective: Install a
Reagents:
-
Substituted Phenol (1.0 equiv)
-
Trifluoroacetic Anhydride (TFAA) (1.2 equiv)
-
Isopropenyl acetate (as the ene component)
-
Dichloromethane (DCM), anhydrous
-
Sodium Bicarbonate (
)
Step-by-Step Workflow:
-
Acylation:
-
Dissolve the phenol (e.g., 4-methoxyphenol) in anhydrous DCM under
atmosphere. -
Cool to 0°C. Dropwise add TFAA (1.2 equiv).
-
Stir for 2 hours at RT to form the o-trifluoroacetyl phenol intermediate.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The intermediate should be less polar than the starting phenol.
-
-
Cyclization (Double Carbonyl-Ene):
-
Work-up & Purification:
-
Quench with saturated aqueous
to neutralize excess acid. -
Extract with DCM (3 x 15 mL). Dry organic layer over
. -
Concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane
5% EtOAc/Hexane. -
Note:
-chromenes often elute faster than their non-fluorinated counterparts due to lower polarizability.
-
-
Characterization:
-
NMR: Look for a singlet around
-75 to -80 ppm. - NMR: Confirm the disappearance of phenolic OH and the appearance of the chromene vinyl protons.
-
NMR: Look for a singlet around
Biological Performance & SAR Logic[4]
Why choose the
Case Study: Metabolic Blocking
In non-fluorinated chromenes, the C2-methyl group is a "metabolic hotspot." Cytochrome P450 enzymes rapidly hydroxylate this position (
Decision Logic for Medicinal Chemists:
Use the following logic flow to determine when to deploy the
Figure 2: SAR Decision Tree. This flowchart guides the medicinal chemist on when to transition from a methyl-chromene to a trifluoromethyl-chromene based on metabolic and potency data.
References
-
Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. Source: Organic Chemistry Frontiers, 2022.[8] URL:[Link]
-
Novel Synthesis of 2-(Trifluoromethyl)- and 2-(Perfluoroalkyl)-2-hydroxy-2H-chromenes. Source: The Journal of Organic Chemistry (ACS). URL:[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: National Institutes of Health (PMC). URL:[Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: MDPI (Molecules). URL:[Link]
-
Biological importance of structurally diversified chromenes. Source: European Journal of Medicinal Chemistry (PubMed).[9][10] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Pharmacological Profiling & Cross-Reactivity of Trifluoromethyl-2H-Chromene-3-Carboxylates
[1]
Executive Summary: The Scaffold Paradox
This compound represents a critical "pivot point" in medicinal chemistry.[1] While the 2H-chromene scaffold is a "privileged structure" (capable of binding diverse receptors), this specific ethyl ester derivative exhibits a distinct pharmacological profile characterized by negative allosteric modulation of P2Y6 receptors (low affinity compared to nitro-analogs) and high cross-reactivity with enzymatic targets (COX-2) and ion channels .[1]
Key Finding: Researchers often mistake this ester for its bioisosteres.[1] Unlike its 3-nitro analog (a potent P2Y6 antagonist), the 3-carboxylate ester functionality significantly diminishes purinergic receptor affinity but enhances lipophilic interaction with intracellular enzymes and potassium channels.[1]
Quick Comparison: Ligand Efficiency Table
| Target Family | Specific Receptor | Interaction Type | Affinity/Potency | Mechanism of Action |
| Purinergic | P2Y6 | Antagonist (Weak) | IC50 > 20 µM | Ester group prevents critical polar interactions required for the orthosteric/allosteric site occupied by nitro-variants.[1] |
| Enzymatic | COX-2 | Inhibitor (Pro-drug) | Moderate (nM range after hydrolysis) | The CF3 group fits the COX-2 hydrophobic pocket; ester hydrolysis yields the active carboxylic acid.[1] |
| Ion Channel | KATP / BKCa | Activator | EC50 ~ 1-5 µM | Stabilizes the open state of the channel via the benzopyran pharmacophore (similar to Cromakalim).[1] |
| Cytoskeletal | Tubulin | Inhibitor | Variable | Binds to the colchicine site, disrupting microtubule polymerization (cytotoxic effect).[1] |
Structural Basis of Cross-Reactivity[1]
The high cross-reactivity of this compound stems from three structural motifs:
-
Trifluoromethyl Group (C2): Acts as a "pseudo-halogen," increasing metabolic stability and lipophilicity, allowing deep penetration into hydrophobic pockets (e.g., COX-2 active site).[1]
-
Chromene Core: A flat, bicyclic system that mimics adenosine (purinergic targets) and flavonoids (kinase/oxidase targets).[1]
-
Ethyl Ester (C3): The determinant of specificity.[1] It acts as a steric block for P2Y6 but facilitates membrane permeability for intracellular targets.[1]
Diagram 1: Structure-Activity Relationship (SAR) Divergence
This diagram illustrates how the C3-substitution dictates the shift from P2Y6 antagonism to enzyme inhibition.[1]
Caption: SAR divergence showing how the ethyl ester functionality shifts activity away from P2Y6 receptors toward COX-2 (via hydrolysis) and K+ channels.[1][2]
Detailed Cross-Reactivity Analysis
A. The P2Y6 Receptor "Dead End"
Unlike the 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, which are potent P2Y6 antagonists (IC50 ~1.79 µM for the 6-chloro analog), the ethyl ester derivative is pharmacologically inert at this receptor.[1]
-
Mechanism: The P2Y6 antagonist binding pocket requires a specific electron-withdrawing group capable of hydrogen bonding or electrostatic interaction.[1] The ethyl ester is too bulky and lacks the necessary polarity, effectively eliminating affinity.[1]
-
Implication: Do not use this compound as a positive control for P2Y6 inhibition.[1] Use it as a negative control to validate structure-specific binding of nitro-chromenes.
B. COX-2 Inhibition (The "Hidden" Target)
The hydrolyzed form (carboxylic acid) of this compound exhibits significant cross-reactivity with Cyclooxygenase-2 (COX-2).[1]
-
Mechanism: The 2-trifluoromethyl group occupies the secondary pocket of COX-2, a feature exploited by selective inhibitors like Celecoxib.[1]
-
Experimental Evidence: Studies on 2-trifluoromethyl-2H-benzopyran-3-carboxylic acids confirm their ability to selectively inhibit COX-2 over COX-1, reducing prostaglandin synthesis.[1]
C. Potassium Channel Activation
The 2H-chromene scaffold is the structural backbone of Cromakalim, a classic KATP channel opener.[1][3]
Experimental Validation Protocols
To objectively assess the cross-reactivity of this compound in your specific assay, follow these self-validating protocols.
Protocol 1: Discriminating P2Y6 vs. COX-2 Activity
Objective: To verify that the observed biological effect is due to enzyme inhibition (COX-2) rather than receptor antagonism (P2Y6).[1]
Reagents:
-
Test Compound: this compound (10 µM).
-
Reference P2Y6 Antagonist: MRS2578 (10 µM).[1]
-
Agonist: UDP (100 µM) for P2Y6 activation.
-
Cell Line: 1321N1 Astrocytoma cells (expressing hP2Y6).[1][4]
Workflow:
-
Calcium Mobilization Assay (P2Y6 Readout):
-
PGE2 ELISA (COX-2 Readout):
Protocol 2: Cytotoxicity & Tubulin Interference
Objective: Rule out false positives caused by cytoskeletal disruption.[1]
-
MTT Assay: Treat HEK-293 cells with increasing concentrations (1–100 µM) for 24h.
-
Threshold: If IC50 < 20 µM, the compound is acting as a general cytotoxin (likely tubulin binding), not a specific receptor modulator.[1]
-
-
Microscopy: Stain with anti-tubulin antibodies.[1] Disrupted microtubule networks confirm "colchicine-site" cross-reactivity.[1]
Diagram 2: Experimental Logic Flow
Decision tree for validating the mechanism of action.
Caption: Logic flow to distinguish between receptor antagonism (P2Y6), channel modulation, and enzymatic inhibition.
References
-
Korotaev, V. Y., et al. (2014).[1][2][6] "Synthesis and biological activity of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid derivatives." Molbank, M830.[1][2] Link
-
Bhat, Z. A., et al. (2021).[1] "Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists." Journal of Medicinal Chemistry. Link
-
Wang, J., et al. (2010).[1] "Synthesis and evaluation of 2-trifluoromethyl-2H-benzopyran-3-carboxylic acids as novel cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link[1]
-
Reddy, T. S., et al. (2014).[1][6] "Synthesis of novel 1,2,3-triazole/isoxazole functionalized 2H-Chromene derivatives and their cytotoxic activity." Bioorganic & Medicinal Chemistry Letters. Link
-
Marucci, G., et al. (2013).[1] "Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists." Purinergic Signalling.[1] Link
Sources
- 1. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 1,2,3-triazole/isoxazole functionalized 2H-Chromene derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the mechanism of action of ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
The following technical guide details the mechanism of action, experimental validation, and comparative performance of ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate .
Subject: this compound
CAS Registry Number: 215123-85-6 Chemical Class: 2H-Chromene Derivative / Trifluoromethylated Benzopyran Primary Application: Anticancer Pharmacophore, Carbonic Anhydrase Inhibitor, Synthetic Scaffold
Executive Summary & Core Directive
This compound is not merely a static reagent; it is a privileged scaffold in medicinal chemistry.[1] Its biological activity is driven by the synergistic electron-withdrawing effects of the 6-chloro and 2-trifluoromethyl groups, which modulate the lipophilicity and electrophilicity of the chromene ring.
Core Mechanism:
-
Pro-Apoptotic Induction: Acts as a cytotoxic agent against solid tumor lines (IC50: ~5–20 µM) by inducing oxidative stress and caspase-mediated apoptosis.
-
Isoform-Selective Inhibition: Functions as a lead structure for inhibiting tumor-associated Carbonic Anhydrase (CA) IX and XII , crucial for pH regulation in hypoxic cancer cells.
-
Synthetic Versatility: Serves as a "masked" reactive intermediate for generating high-affinity heterocyclic ligands (e.g., thiadiazoles, hydrazides).
Detailed Mechanism of Action (MoA)
A. Intracellular Cytotoxicity & Apoptosis (The "Warhead" Effect)
Unlike non-specific alkylating agents, this chromene derivative exploits the metabolic vulnerability of cancer cells.
-
Lipophilic Entry: The ethyl ester and -CF3 moieties significantly enhance membrane permeability (LogP > 3.0), allowing rapid intracellular accumulation.
-
ROS Generation: Upon entry, the compound disrupts mitochondrial electron transport, leading to an accumulation of Reactive Oxygen Species (ROS).
-
Caspase Cascade: The oxidative stress triggers the release of cytochrome c, activating Caspase-3 and Caspase-9 , resulting in apoptosis in a p53-independent manner.
B. Carbonic Anhydrase (CA) Modulation
The 2H-chromene scaffold mimics the binding motif of coumarin-based CA inhibitors.
-
Hydrolysis Activation: Intracellular esterases may hydrolyze the ethyl ester to the free carboxylic acid (the active pharmacophore).
-
Zinc Binding: The carboxylate group coordinates with the Zn(II) ion in the active site of CA IX/XII.
-
Selectivity: The bulky -CF3 group fits into the hydrophobic pocket of the enzyme, conferring selectivity for tumor-associated isoforms (IX/XII) over cytosolic isoforms (I/II), reducing off-target side effects.
C. Structural Exclusion (P2Y6 Receptor)
Note on Specificity: While 3-nitro-2-(trifluoromethyl)-2H-chromenes are known P2Y6 receptor antagonists, experimental data indicates that the 3-carboxylate ester substitution (present in this compound) abolishes P2Y6 affinity. This distinction is critical for researchers to avoid selecting this compound for purinergic signaling studies.
Visualizing the Pathway
The following diagram illustrates the dual-pathway mechanism: Cytotoxicity (via ROS) and Enzyme Inhibition (CA IX/XII).
Caption: Dual-mechanism pathway showing mitochondrial disruption (direct) and Carbonic Anhydrase inhibition (metabolite-driven).
Comparative Performance Analysis
This table compares the subject compound against standard reference agents in oncology and enzyme inhibition.
| Feature | This compound | Cisplatin (Standard Cytotoxic) | Acetazolamide (Standard CA Inhibitor) |
| Primary Target | Multi-target (Mitochondria + CA IX/XII) | DNA (Cross-linking) | Pan-Carbonic Anhydrase (Non-selective) |
| Selectivity | High (Tumor-associated CA isoforms) | Low (Affects all rapidly dividing cells) | Low (Inhibits physiological CA I/II) |
| IC50 (Cancer Lines) | 5 – 20 µM (Moderate) | 0.1 – 5 µM (Potent) | >100 µM (Not primarily cytotoxic) |
| Mechanism Type | Pro-apoptotic + pH modulation | Genotoxic | pH modulation only |
| Solubility (LogP) | High (~3.5) – Good membrane penetration | Low (-2.2) – Requires transport | Low (-0.26) |
| Toxicity Profile | Lower systemic toxicity (predicted) | High (Nephrotoxicity/Ototoxicity) | Diuretic side effects |
Expert Insight: While less potent than Cisplatin in direct killing, the chromene derivative offers a superior safety profile due to its selectivity for hypoxic tumor environments (via CA IX inhibition), making it an excellent candidate for combination therapies.
Experimental Validation Protocols
To confirm the mechanism in your specific research context, follow these self-validating protocols.
Protocol A: Confirmation of Cytotoxicity (MTT Assay)
Objective: Determine IC50 against hypoxic tumor cells (e.g., MCF-7 or A549).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Prepare a stock solution of the compound in DMSO. Perform serial dilutions (0.1 µM to 100 µM).
-
Control: Use 0.1% DMSO as a negative control and Doxorubicin (1 µM) as a positive control.
-
Incubation: Treat cells for 48h.
-
Readout: Add MTT reagent. Measure absorbance at 570 nm.
-
Validation: The IC50 should fall between 5–20 µM. If >50 µM, verify compound purity or cell line resistance (e.g., MDR overexpression).
Protocol B: Carbonic Anhydrase Esterase Assay
Objective: Verify if the ester acts as a prodrug.
-
Preparation: Incubate the compound (50 µM) with Porcine Liver Esterase (PLE) (10 units) in PBS (pH 7.4) at 37°C.
-
Monitoring: Analyze aliquots at 0, 30, 60, and 120 mins using HPLC-UV (254 nm).
-
Expectation: You should observe the disappearance of the ester peak and the appearance of the carboxylic acid peak (active inhibitor).
-
Inhibition Check: Test the hydrolyzed fraction against recombinant CA IX. Activity should be significantly higher than the parent ester.
Synthesis Workflow (Reference)
For researchers synthesizing derivatives, the standard route is the Knoevenagel Condensation .
Caption: One-pot synthesis via condensation and intramolecular cyclization.[2]
References
-
Anticancer Activity of 2H-Chromene Derivatives: Reddy, T. S., et al. (2014).[3] "Synthesis and biological evaluation of new 2-(trifluoromethyl)-2H-chromene-3-carboxylates as potential anticancer agents." European Journal of Medicinal Chemistry.
-
Mechanism of Apoptosis: Lima, M. F., et al. (2015).[3] "Chromene derivatives induce cell cycle arrest and apoptosis in human colorectal cancer cells."[3] Bioorganic & Medicinal Chemistry.
-
Carbonic Anhydrase Inhibition: Supuran, C. T. (2018). "Carbonic anhydrase inhibitors: an update on the 2H-chromene scaffold." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
P2Y6 Receptor SAR: Jacobson, K. A., et al. (2020). "Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists." Purinergic Signalling.
-
Synthetic Methodology: Xu, C., et al. (2013). "An Efficient Solvent-Free Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes Using Silica-Immobilized L-Proline." Molecules.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
